BMS-1166
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H33ClN2O7/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42)/t28-,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXVXKRWOVBUDB-GRKNLSHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CC(CC6C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6C[C@@H](C[C@@H]6C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H33ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual Mechanisms of BMS-1166: An In-depth Technical Guide to its Inhibition of the PD-1/PD-L1 Axis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms of action of BMS-1166, a potent small-molecule inhibitor of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway. While initially understood to function by inducing PD-L1 dimerization, compelling evidence now points towards a more intricate mechanism involving the blockade of PD-L1 trafficking from the endoplasmic reticulum. This document will delve into both proposed mechanisms, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the underlying molecular processes.
Unraveling the Mechanisms of Action: Dimerization and Beyond
Initial studies proposed that this compound functions by binding to the PD-1-interacting surface of PD-L1, inducing its dimerization and thereby sterically hindering its engagement with PD-1.[1] This model was supported by structural studies of this compound derivatives and in-vitro binding assays.[1] However, more recent and in-depth cellular analyses have revealed a novel and distinct mechanism of action.
Subsequent research has demonstrated that this compound disrupts the proper glycosylation and maturation of PD-L1.[1][2][3] This interference prevents the transport of the under-glycosylated form of PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to its accumulation within the ER.[1][2][4][] By sequestering PD-L1 in the ER, this compound effectively prevents it from reaching the cell surface and interacting with PD-1 on T cells, thus abrogating its immunosuppressive signal.[1][2][6] This blockade of ER export represents a key aspect of this compound's function.[1][2][3]
Proposed Mechanism 1: PD-L1 Dimerization
The initial hypothesis for this compound's action centered on its ability to induce the dimerization of PD-L1. This model, supported by computational studies and early in vitro data, suggests that the binding of this compound to two PD-L1 monomers stabilizes a dimeric conformation that is incompatible with PD-1 binding.[7][8][9]
Caption: this compound induces PD-L1 dimerization, preventing PD-1 interaction.
Evidenced Mechanism 2: Blockade of PD-L1 ER Export
A more substantiated mechanism involves this compound's interference with PD-L1 glycosylation and its subsequent trafficking. By inhibiting proper glycosylation, this compound causes the immature PD-L1 protein to be retained in the ER, preventing its transport to the cell surface.[1][2][3][4][][6]
Caption: this compound blocks PD-L1 glycosylation and ER export.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Assay | Reference |
| IC₅₀ (PD-1/PD-L1 Interaction) | 1.4 nM | Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay | [1][8][10][11] |
| EC₅₀ (Toxicity) | 40.5 µM | Jurkat T-lymphocytes | [12] |
| IC₅₀ (Cell Viability) | 28.77 µM | MDA-MB-231 cells | [13] |
| Formulation Parameter | Value | Method | Reference |
| Encapsulation Efficiency (BMS-T7 Micelles) | 83.89 ± 5.59% | High-Performance Liquid Chromatography (HPLC) | [13] |
| Drug Loading Degree (BMS-T7 Micelles) | 4.95 ± 0.79% | Not Specified | [13] |
| Release Half-life (BMS-T7 Micelles) | ~48 hours | Not Specified | [13] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to elucidate the mechanism of action of this compound.
Cellular Coculture Assay for PD-1/PD-L1 Interaction
This assay is designed to assess the ability of this compound to inhibit the interaction between PD-L1 on tumor cells and PD-1 on T cells.
-
Cell Lines:
-
Protocol:
-
PD-L1-expressing cells are pre-incubated with varying concentrations of this compound or a vehicle control (DMSO).[1]
-
PD-1-expressing cells are then co-cultured with the pre-treated PD-L1-expressing cells.[1]
-
After a defined incubation period, the cells are harvested.
-
The level of PD-1 protein in the T cells is assessed by Western blotting. A decrease in PD-1 levels indicates lysosomal degradation induced by PD-L1 engagement, which is inhibited by effective compounds.[1][2]
-
T cell activation can be further quantified using a luciferase reporter assay under the control of an NFAT response element or by measuring the expression of T cell activation markers (e.g., IL-2) via real-time PCR.[1][2][4]
-
Caption: Workflow of the cellular coculture assay.
Analysis of PD-L1 Glycosylation and Subcellular Localization
These experiments are critical to understanding how this compound affects PD-L1 maturation and trafficking.
-
Western Blotting for Glycosylation Status:
-
Cells are treated with this compound, a vehicle control, or a known glycosylation inhibitor (e.g., Tunicamycin).[1]
-
Total cell lysates are collected and subjected to SDS-PAGE and Western blotting using an anti-PD-L1 antibody.
-
This compound treatment results in a decrease in the higher molecular weight, mature glycosylated form of PD-L1 and an increase in the lower molecular weight, under-glycosylated form.[1]
-
-
Lectin Binding Assay and Glycosidase Digestion:
-
To confirm changes in glycosylation, cell lysates can be incubated with agarose-bound Concanavalin A (Con A), a lectin that binds to certain mannose structures in glycoproteins.[1]
-
Alternatively, lysates can be treated with endoglycosidases, such as Endo H, which cleaves N-linked glycans from proteins that have not yet been processed in the Golgi.[1]
-
Analysis by Western blot reveals the glycosylation state of PD-L1.
-
-
Immunocytochemical Staining:
-
Cells are treated with this compound or a vehicle control.
-
Cells are then fixed, permeabilized, and stained with an anti-PD-L1 antibody and antibodies against markers for specific organelles (e.g., calnexin (B1179193) for the ER).
-
Confocal microscopy is used to visualize the subcellular localization of PD-L1. In this compound-treated cells, PD-L1 shows increased colocalization with ER markers.[1]
-
Conclusion
This compound is a potent small-molecule inhibitor of the PD-1/PD-L1 pathway with a multifaceted mechanism of action. While initially thought to act by inducing PD-L1 dimerization, substantial evidence now indicates that its primary mode of action in a cellular context is the inhibition of PD-L1 glycosylation and the subsequent blockade of its export from the endoplasmic reticulum. This leads to the depletion of PD-L1 from the cell surface, thereby preventing its immunosuppressive interaction with PD-1 on T cells. A thorough understanding of these mechanisms is critical for the ongoing development and optimization of small-molecule immunomodulators for cancer therapy.
References
- 1. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Computational Insight Into the Small Molecule Intervening PD-L1 Dimerization and the Potential Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. Approaching the Dimerization Mechanism of Small Molecule Inhibitors Targeting PD-L1 with Molecular Simulation [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Delivery of this compound for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
BMS-1166: A Technical Guide to a Small Molecule PD-1/PD-L1 Checkpoint Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-1166 is a potent, small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance. Developed by Bristol-Myers Squibb, this compound has emerged as a significant tool in immuno-oncology research, offering an alternative to monoclonal antibody-based therapies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its evaluation.
Core Mechanism of Action
This compound disrupts the PD-1/PD-L1 signaling axis through a dual mechanism. Primarily, it binds to PD-L1, inducing its dimerization and sterically hindering its interaction with the PD-1 receptor on T-cells.[1][2] This blockade abrogates the inhibitory signal, thereby restoring T-cell activation and anti-tumor immunity.
A novel aspect of this compound's function lies in its ability to interfere with the post-translational modification of PD-L1.[3][4] Specifically, this compound affects the N-linked glycosylation of PD-L1, a crucial process for its stability and transport to the cell surface. The inhibitor traps the under-glycosylated form of PD-L1 in the endoplasmic reticulum (ER), preventing its export to the Golgi apparatus for further maturation.[3][4][] This leads to a reduction in cell surface PD-L1 expression, further diminishing its capacity to engage with PD-1.
Quantitative Data Summary
The following tables summarize the key quantitative parameters reported for this compound, providing a comparative overview of its potency and binding characteristics.
| Parameter | Value | Assay Method | Reference |
| IC50 | 1.4 nM | Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay | [1][3] |
| IC50 | 28.77 µM | Cytotoxicity in MDA-MB-231 cells | [6] |
| IC50 | 3.78 nM | Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental setups related to this compound, the following diagrams have been generated using Graphviz.
Caption: PD-1/PD-L1 Signaling Pathway.
Caption: this compound Mechanism of Action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
The Discovery and Synthesis of BMS-1166: A Technical Guide to a Novel PD-L1 Inhibitor
Introduction: The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer therapy. By targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) pathway, these agents can reinvigorate an exhausted immune system to recognize and eliminate tumor cells. While monoclonal antibodies have been the vanguard of this therapeutic strategy, the development of small molecule inhibitors offers potential advantages in terms of oral bioavailability, tissue penetration, and manufacturing costs. BMS-1166, a potent and selective small molecule inhibitor of the PD-1/PD-L1 interaction, represents a significant advancement in this class of therapeutics. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical characterization of this compound, intended for researchers, scientists, and drug development professionals.
Discovery and Lead Optimization
This compound was discovered by Bristol-Myers Squibb through a focused effort to identify non-peptidic small molecules that could disrupt the protein-protein interaction between PD-1 and PD-L1. The discovery process began with the identification of a biphenyl (B1667301) scaffold as a promising starting point. Through iterative cycles of structure-based design and chemical optimization, a series of analogues were synthesized and evaluated for their ability to inhibit the PD-1/PD-L1 interaction. This comprehensive medicinal chemistry campaign led to the identification of this compound as a lead candidate with exceptional potency and favorable drug-like properties.
Synthesis of this compound
The chemical synthesis of this compound, as detailed in patent WO2015034820 A1, is a multi-step process. The following is a representative synthetic scheme.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is outlined in the patent literature (WO2015034820 A1). The synthesis generally involves the alkylation of a 5-cyano-1H-indole derivative, followed by a key amide bond formation with a protected phenylalanine moiety and a piperidine scaffold, and subsequent deprotection steps to yield the final product.
Mechanism of Action
This compound employs a dual mechanism to inhibit the PD-1/PD-L1 signaling pathway.
-
Induction of PD-L1 Dimerization: Unlike monoclonal antibodies that sterically hinder the PD-1/PD-L1 interaction, this compound binds to a hydrophobic pocket on the surface of PD-L1. This binding event induces the dimerization of two PD-L1 molecules, which sterically occludes the binding site for PD-1.
-
Inhibition of PD-L1 Glycosylation and Trafficking: this compound has been shown to block the export of newly synthesized PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus. This disruption in cellular trafficking prevents the proper glycosylation and maturation of PD-L1, leading to its retention in the ER and subsequent degradation. The under-glycosylated PD-L1 is functionally inactive and cannot engage with PD-1.
PD-1/PD-L1 Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits the PD-1/PD-L1 signaling pathway.
Quantitative Data
This compound has been extensively characterized in a variety of in vitro and cell-based assays. The following table summarizes key quantitative data.
| Assay Type | Parameter | Value | Reference |
| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | 1.4 nM | [1][2] |
| Surface Plasmon Resonance (SPR) | IC50 | 85.4 nM | |
| Jurkat NFAT Reporter Assay | EC50 | 1578 nM | [2] |
| B16-F10 Cell Proliferation | DC50 | 0.39 µM | [2] |
| CT26 Cell Proliferation | DC50 | 0.35 µM | [2] |
| CHO Cell Growth Inhibition | GI50 | > 30 µM | [2] |
| Cytotoxicity (PD-1 Effector Cells) | EC50 | 40.5 µM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay quantifies the ability of a compound to disrupt the interaction between PD-1 and PD-L1.
-
Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a Europium cryptate-labeled donor (e.g., anti-tag antibody) and a d2-labeled acceptor (e.g., tagged recombinant protein). When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal.
-
Protocol:
-
Recombinant human PD-1 and PD-L1 proteins, each with a distinct tag (e.g., His-tag, Fc-tag), are used.
-
An anti-tag antibody conjugated to Europium cryptate and another anti-tag antibody conjugated to d2 are used for detection.
-
This compound is serially diluted and incubated with the recombinant proteins and detection reagents.
-
The reaction is incubated at room temperature to allow for binding to reach equilibrium.
-
The HTRF signal is read on a compatible plate reader, and the IC50 is calculated from the dose-response curve.
-
NFAT Reporter Gene Assay in Jurkat T-Cells
This cell-based functional assay measures the ability of this compound to restore T-cell activation in the presence of PD-L1-mediated inhibition.
-
Principle: Jurkat T-cells engineered to express PD-1 and contain a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element are co-cultured with PD-L1-expressing cells. T-cell activation via the T-cell receptor (TCR) leads to NFAT activation and luciferase expression. PD-1/PD-L1 engagement inhibits this process.
-
Protocol:
-
PD-L1 expressing cells (e.g., PC9/PD-L1) are seeded in a 96-well plate.
-
The cells are pre-incubated with various concentrations of this compound.
-
Jurkat-PD-1/NFAT-Luciferase cells are then added to the wells, along with T-cell activators (e.g., anti-CD3 antibody or PMA and ionomycin).[1]
-
The co-culture is incubated for a defined period (e.g., 12-18 hours).[1]
-
Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
-
The EC50 is determined from the dose-response curve of restored luciferase activity.
-
PD-L1 Glycosylation and Trafficking Assay
This assay investigates the effect of this compound on the post-translational modification and cellular localization of PD-L1.
-
Principle: Western blotting and immunofluorescence are used to assess the glycosylation status and subcellular localization of PD-L1 in cells treated with this compound.
-
Protocol:
-
PD-L1 expressing cells (e.g., PC9/PD-L1) are treated with this compound or a vehicle control for a specified time (e.g., 17 hours).[1]
-
For Western blot analysis, cell lysates are collected and may be treated with glycosidases (e.g., PNGase F, Endo H) to assess glycosylation patterns. Proteins are then separated by SDS-PAGE and probed with an anti-PD-L1 antibody.
-
For immunofluorescence, treated cells are fixed, permeabilized, and stained with antibodies against PD-L1 and markers for cellular compartments (e.g., ER marker like Calnexin, Golgi marker like GM130).
-
Images are acquired using a fluorescence microscope to visualize the subcellular localization of PD-L1.
-
Experimental Characterization Workflow
Caption: Workflow for the preclinical characterization of this compound.
Preclinical Pharmacokinetics and In Vivo Studies
Detailed in vivo pharmacokinetic and efficacy data for this compound in preclinical animal models is limited in the public domain. A significant challenge for in vivo evaluation is the high specificity of this compound for human PD-L1, which restricts its use in standard murine cancer models.[4] Studies utilizing humanized mouse models or other advanced in vivo systems would be necessary to fully characterize its pharmacokinetic profile and anti-tumor efficacy.
Conclusion
This compound is a potent, small molecule inhibitor of the PD-1/PD-L1 immune checkpoint with a novel dual mechanism of action. Its discovery and development highlight the feasibility of targeting this critical protein-protein interaction with non-antibody-based therapeutics. The comprehensive in vitro and cellular characterization of this compound provides a strong foundation for its further investigation as a potential cancer immunotherapy. This technical guide summarizes the key data and methodologies that have defined our current understanding of this promising molecule, serving as a valuable resource for the scientific community.
References
- 1. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of BMS-1166 in Blocking PD-1/PD-L1 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), constitute a critical immune checkpoint pathway that cancer cells exploit to evade immune surveillance. The interaction between PD-1 on activated T cells and PD-L1 on tumor cells transmits an inhibitory signal that suppresses T cell activity. Blockade of this pathway has emerged as a cornerstone of cancer immunotherapy. While monoclonal antibodies targeting PD-1 or PD-L1 have demonstrated significant clinical success, there is a growing interest in the development of small molecule inhibitors due to their potential advantages, including oral bioavailability, improved tumor penetration, and lower manufacturing costs.[1]
BMS-1166 is a potent, small molecule inhibitor of the PD-1/PD-L1 interaction.[2] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Mechanism of Action
This compound employs a dual mechanism to disrupt PD-1/PD-L1 signaling, targeting PD-L1 through two distinct and complementary strategies.
Induction of PD-L1 Dimerization and Direct Blockade of the PD-1/PD-L1 Interaction
The primary mechanism of action of this compound involves its direct binding to the PD-1-interacting surface of PD-L1.[3] Structural studies have revealed that this compound inserts into a hydrophobic cavity at the interface of two PD-L1 molecules, inducing and stabilizing a PD-L1 dimer.[4][5] This dimerization sterically hinders the binding of PD-1 to PD-L1, effectively blocking the downstream inhibitory signaling cascade.[5] Computational modeling and experimental data suggest that this compound forms stable non-polar interactions with key residues such as Ile54, Tyr56, Met115, Ala121, and Tyr123 on both PD-L1 monomers.[6]
Inhibition of PD-L1 Glycosylation and ER Export
A novel, secondary mechanism of action for this compound involves the disruption of PD-L1 post-translational modification and trafficking. This compound has been shown to specifically inhibit the proper N-glycosylation of PD-L1. This interference prevents the transport of the under-glycosylated PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to its accumulation in the ER. Since mature, fully glycosylated PD-L1 is required for its surface expression and interaction with PD-1, this blockade of ER export effectively reduces the amount of functional PD-L1 on the cell surface, further diminishing its immunosuppressive signaling.[7]
Quantitative Data
The potency and binding affinity of this compound have been characterized in various assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value | Reference(s) |
| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | 1.4 nM | [2][3][4] |
| T Cell Activation Luciferase Reporter Assay | EC50 | Dose-dependent increase in luciferase activity | [5] |
| Cytotoxicity Assay (MDA-MB-231 cells) | IC50 | 28.77 µM | [8] |
Table 2: Binding Affinity of this compound to PD-L1
| Assay Type | Parameter | Value | Reference(s) |
| Molecular Dynamics Simulation | Binding Free Energy (ΔG) | -RTln(1/IC50) | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay quantitatively measures the ability of this compound to disrupt the interaction between PD-1 and PD-L1.
-
Principle: The assay utilizes recombinant PD-1 and PD-L1 proteins tagged with FRET (Förster Resonance Energy Transfer) donor and acceptor fluorophores. When PD-1 and PD-L1 interact, the fluorophores are brought into proximity, generating a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.
-
Materials:
-
Recombinant human PD-1 protein (e.g., with a C-terminal Fc tag)
-
Recombinant human PD-L1 protein (e.g., with a C-terminal His-tag)
-
Europium cryptate-labeled anti-Fc antibody (donor)
-
Allophycocyanin (APC)-conjugated anti-His antibody (acceptor)
-
This compound
-
Assay buffer (e.g., PBS, pH 7.4, with 0.05% Tween-20 and 0.1% BSA)
-
384-well low-volume white plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the PD-1 and PD-L1 proteins to the wells.
-
Incubate for a defined period (e.g., 40 minutes) at room temperature to allow for inhibitor binding.
-
Add the HTRF detection reagents (Europium-labeled anti-Fc antibody and APC-conjugated anti-His antibody).
-
Incubate for a further period (e.g., 60 minutes) at room temperature in the dark.
-
Read the fluorescence at 620 nm (donor emission) and 665 nm (acceptor emission) using an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
T-Cell Activation Luciferase Reporter Assay
This cell-based assay assesses the functional consequence of PD-1/PD-L1 blockade by this compound on T-cell activation.
-
Principle: Jurkat T cells are engineered to express PD-1 and a luciferase reporter gene under the control of the NFAT (Nuclear Factor of Activated T-cells) response element. When T-cell signaling is activated, NFAT translocates to the nucleus and drives luciferase expression. Co-culture with PD-L1-expressing tumor cells suppresses this activation. This compound should restore luciferase activity by blocking the PD-1/PD-L1 interaction.
-
Materials:
-
Jurkat/PD-1/NFAT-luciferase reporter T cells
-
PD-L1-expressing tumor cell line (e.g., PC9/PD-L1)
-
This compound
-
T-cell activation stimuli (e.g., Ionomycin and TPA, or anti-CD3/anti-CD28 antibodies)
-
Cell culture medium
-
Luciferase assay reagent
-
96-well white, flat-bottom assay plates
-
-
Procedure:
-
Seed the PD-L1-expressing tumor cells in a 96-well plate and allow them to adhere.
-
Treat the tumor cells with serial dilutions of this compound or DMSO for a specified duration (e.g., 17 hours).[4]
-
Add the Jurkat/PD-1/NFAT-luciferase reporter T cells to the wells.
-
Add T-cell activation stimuli.
-
Co-culture the cells for a defined period (e.g., 12 hours).[4]
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal of treated wells to the vehicle control.
-
Plot the fold induction of luciferase activity against the this compound concentration to determine the EC50 value.
-
Western Blot Analysis of PD-L1 Glycosylation
This assay is used to investigate the effect of this compound on the glycosylation status of PD-L1.
-
Principle: Proteins are separated by size using SDS-PAGE. Glycosylated proteins migrate slower than their non-glycosylated counterparts. Treatment with PNGase F, an enzyme that removes N-linked glycans, will cause a downward shift in the molecular weight of a glycosylated protein, which can be visualized by Western blotting.
-
Materials:
-
PD-L1-expressing cells
-
This compound
-
Tunicamycin (positive control for glycosylation inhibition)
-
Lysis buffer
-
PNGase F
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes
-
Primary antibody against PD-L1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Treat PD-L1-expressing cells with this compound, Tunicamycin, or DMSO for a specified time (e.g., 17 hours).[7]
-
Lyse the cells and quantify the protein concentration.
-
For deglycosylation, treat a portion of the cell lysates with PNGase F according to the manufacturer's protocol.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with the anti-PD-L1 primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Compare the band patterns of PD-L1 in the different treatment groups. A shift in the molecular weight of PD-L1 in the this compound-treated sample, and a collapse to a single lower molecular weight band upon PNGase F treatment, indicates an effect on glycosylation.
-
Conclusion
This compound is a promising small molecule inhibitor of the PD-1/PD-L1 immune checkpoint with a multifaceted mechanism of action. It not only directly blocks the PD-1/PD-L1 interaction through the induction of PD-L1 dimerization but also uniquely interferes with the post-translational modification and cellular trafficking of PD-L1. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to advance the field of small molecule cancer immunotherapy. Further investigation into the in vivo efficacy and safety profile of this compound and similar compounds is warranted to fully realize their therapeutic potential.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Insight Into the Small Molecule Intervening PD-L1 Dimerization and the Potential Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Delivery of this compound for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biphenyl Scaffold of BMS-1166: A Potent PD-1/PD-L1 Inhibitor
Introduction
Cancer immunotherapy has revolutionized oncology by leveraging the body's immune system to combat malignancies. A key strategy in this field is the blockade of immune checkpoints, which are regulatory pathways that can be co-opted by cancer cells to evade immune destruction. The interaction between Programmed Cell Death Protein 1 (PD-1) on T-cells and its ligand, Programmed Death-Ligand 1 (PD-L1), on tumor cells is a critical immune checkpoint. While monoclonal antibodies targeting this axis have achieved significant clinical success, there is a growing interest in developing small-molecule inhibitors due to potential advantages in tissue penetration, oral bioavailability, and managing immune-related adverse events.
BMS-1166, a compound developed by Bristol-Myers Squibb, is a pioneering small-molecule inhibitor of the PD-1/PD-L1 interaction.[1] At the heart of its potent activity lies a biphenyl (B1667301) scaffold, which serves as the foundational structure for its unique mechanism of action. This technical guide provides a detailed investigation into this core scaffold, its mechanism of action, structure-activity relationships, and the experimental protocols used for its characterization, aimed at researchers and professionals in drug development.
The Biphenyl Scaffold: Core of this compound's Activity
This compound is a potent, orally bioavailable small molecule designed to disrupt the PD-1/PD-L1 signaling pathway.[2][3] The central architectural feature of this compound is a substituted biphenyl core. This scaffold is crucial as it provides the rigid conformation necessary to fit into a hydrophobic pocket on the surface of PD-L1.[1] Unlike antibody-based therapies that block the PD-1/PD-L1 interface from the outside, the biphenyl core of this compound enables a distinct inhibitory mechanism that involves inducing dimerization of PD-L1.[][5]
The structure of this scaffold facilitates key non-polar interactions with critical residues in a binding pocket formed at the interface of two PD-L1 monomers, including Ile54, Tyr56, Met115, and Ala121.[1][6] This induced dimerization effectively sequesters PD-L1, preventing its engagement with PD-1 on immune cells.
Mechanism of Action: A Dual Approach
The biphenyl scaffold of this compound confers a multi-faceted mechanism of action that goes beyond simple competitive binding. It functionally inactivates PD-L1 through two primary interconnected processes.
-
Induction of PD-L1 Dimerization: this compound binds to a pocket on the PD-1-interacting surface of PD-L1. This binding event promotes the formation of a stable PD-L1 homodimer.[2][][6] This dimerized state sterically hinders the ability of PD-L1 to bind to the PD-1 receptor on T-cells, thus inhibiting the downstream immunosuppressive signal.
-
Inhibition of PD-L1 Glycosylation and Trafficking: A more intricate mechanism involves the disruption of post-translational modifications. This compound has been shown to block the export of newly synthesized PD-L1 from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[][7][8] The four N-glycosylation sites in the extracellular domain of PD-L1 are critical for its stability and interaction with PD-1.[][9] By retaining PD-L1 in the ER, this compound prevents its complete glycosylation and maturation.[7][8] This under-glycosylated form of PD-L1 is functionally inactive and cannot be properly transported to the cell surface to engage with PD-1.
Structure-Activity Relationship (SAR)
The potency of this compound is intrinsically linked to the chemical features of its biphenyl scaffold and associated substituents. Computational and structural studies have elucidated the key interactions that drive its high affinity.
-
Hydrophobic Core: The biphenyl moiety itself fits snugly into a deep, non-polar, hydrophobic pocket formed at the PD-L1 dimer interface.[1]
-
Key Interactions: The inhibitor is stabilized by non-polar interactions with sidechains of key residues from both PD-L1 monomers, including Ile54, Tyr56, Met115, Ala121, and Tyr123.[6]
-
Substituent Effects: Modifications to the biphenyl core influence potency and pharmacokinetic properties. The specific arrangement of groups, such as the 2,3-dihydro-1,4-benzodioxin and cyanophenylmethoxy moieties, are optimized to engage with specific sub-pockets and contribute to the high binding affinity.[5]
Quantitative Biological Data
The inhibitory activity of this compound has been quantified using various biochemical and cell-based assays. The data highlights its exceptional potency in disrupting the PD-1/PD-L1 axis.
| Assay Type | Parameter | Value | Reference(s) |
| Homogenous Time-Resolved Fluorescence (HTRF) Assay | IC₅₀ | 1.4 nM | [2][10][11] |
| Immune Checkpoint Blockade (ICB) Cell-Based Assay | EC₅₀ | 21.8 nM* | [12] |
*Note: The EC₅₀ value is for a highly potent terphenyl analog (compound 2 ) for which this compound was used as a reference, demonstrating the potency achievable with this class of inhibitors in a cellular context.
Experimental Protocols
Characterizing a small-molecule inhibitor like this compound requires a suite of robust assays. Below are detailed methodologies for key experiments.
Protocol: HTRF Binding Assay for PD-1/PD-L1 Inhibition
This biochemical assay quantifies the ability of a compound to disrupt the direct interaction between PD-1 and PD-L1 proteins.
-
Reagents & Materials: Recombinant human PD-1-His tag, Recombinant human PD-L1-Fc tag, Anti-Fc antibody coupled to Eu³⁺ cryptate (donor), Anti-His tag antibody coupled to d2 (acceptor), assay buffer (e.g., PBS, 0.1% BSA), 384-well low-volume plates, test compound (this compound).
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
-
Assay Procedure: a. Add 2 µL of diluted compound or DMSO (vehicle control) to the wells. b. Add 4 µL of a solution containing PD-L1-Fc and the anti-Fc-Eu³⁺ antibody. c. Add 4 µL of a solution containing PD-1-His and the anti-His-d2 antibody. d. Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Cell-Based T-Cell Activation Reporter Assay
This assay measures the functional outcome of blocking the PD-1/PD-L1 interaction, which is the restoration of T-cell activation.
-
Cell Lines: "Effector" cells: Jurkat T-cells engineered to express human PD-1 and an NFAT-luciferase reporter. "Target" cells: A cancer cell line (e.g., PC9) engineered to overexpress human PD-L1.
-
Assay Procedure: a. Seed the PD-L1 expressing target cells in a 96-well white, clear-bottom plate and allow them to adhere overnight. b. The next day, treat the target cells with serially diluted this compound for 1 hour. c. Add the PD-1/NFAT-luc Jurkat cells to the wells. d. Add a T-cell receptor (TCR) stimulant (e.g., Staphylococcal enterotoxin E, SEE). e. Co-culture the cells for 6-8 hours at 37°C.
-
Data Acquisition: Add a luciferase substrate reagent (e.g., Bright-Glo™) to the wells and measure luminescence on a plate reader.
-
Data Analysis: Normalize the luminescence signal to control wells. Plot the normalized signal against the log of the inhibitor concentration to determine the EC₅₀ value, representing the concentration at which T-cell activation is restored by 50%.[9][10]
Protocol: Western Blot for PD-L1 Glycosylation Status
This protocol assesses the impact of this compound on the post-translational modification of PD-L1.[7][8]
-
Cell Culture and Treatment: Culture PD-L1 expressing cells (e.g., PC9/PD-L1) and treat with DMSO (control), this compound (e.g., 10 µM), or a known glycosylation inhibitor like Tunicamycin for 17-24 hours.
-
Lysate Preparation: Wash cells with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an 8-10% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with a primary antibody against PD-L1 overnight at 4°C. c. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Incubate with a primary antibody for a loading control (e.g., GAPDH).
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A downward shift in the molecular weight of the PD-L1 band in this compound treated cells compared to the control indicates inhibition of glycosylation.
References
- 1. Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Computational Insight Into the Small Molecule Intervening PD-L1 Dimerization and the Potential Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 10. tandfonline.com [tandfonline.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
BMS-1166: A Small Molecule Inhibitor of the PD-1/PD-L1 Axis for T-Cell Re-activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BMS-1166, a potent small molecule inhibitor of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway. The guide will delve into its mechanism of action, its effects on T-cell activation and exhaustion, and detailed experimental protocols for its characterization.
Core Concepts: The PD-1/PD-L1 Immune Checkpoint and T-Cell Exhaustion
The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell responses. PD-1, a receptor expressed on activated T-cells, interacts with its ligand, PD-L1, which can be expressed on tumor cells and other cells in the tumor microenvironment. This interaction transmits an inhibitory signal into the T-cell, leading to a state of hyporesponsiveness known as T-cell exhaustion. Exhausted T-cells exhibit reduced proliferation, cytokine production (e.g., IL-2, IFN-γ, TNF-α), and cytotoxic activity, thereby enabling tumors to evade immune surveillance. Blocking the PD-1/PD-L1 interaction can reinvigorate exhausted T-cells and restore their anti-tumor functions.
This compound: Mechanism of Action and Efficacy
This compound is a small molecule inhibitor that disrupts the PD-1/PD-L1 interaction. Unlike monoclonal antibodies that target either PD-1 or PD-L1, this compound acts through a unique mechanism that involves inducing the dimerization of PD-L1.[1][] This dimerization prevents PD-L1 from binding to PD-1, thereby blocking the downstream inhibitory signaling cascade.[1][] Furthermore, studies have revealed that this compound interferes with the glycosylation of PD-L1, leading to its retention in the endoplasmic reticulum and preventing its transport to the cell surface.[][3] This dual mechanism effectively reduces the availability of functional PD-L1 to engage with PD-1.
Quantitative Data Summary
The potency of this compound has been quantified in various assays, demonstrating its effectiveness in disrupting the PD-1/PD-L1 interaction and restoring T-cell function.
| Parameter | Value | Assay | Reference |
| IC50 (PD-1/PD-L1 Interaction) | 1.4 nM | Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay | |
| EC50 (T-cell Activation) | Three-digit nanomolar range | Jurkat NFAT-Luciferase Reporter Assay | [4] |
| Cytotoxicity EC50 (Jurkat T-cells) | 40.5 μM | Cell Viability Assay | [4] |
| Cytotoxicity IC50 (MDA-MB-231 cells) | 28.77 μM | Cell Viability Assay | [5] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a typical experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Homogenous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay quantifies the ability of this compound to disrupt the interaction between recombinant PD-1 and PD-L1 proteins.
Materials:
-
Recombinant human PD-1 protein (tagged, e.g., with 6xHis)
-
Recombinant human PD-L1 protein (tagged, e.g., with Fc)
-
Anti-tag antibody conjugated to a FRET donor (e.g., Europium cryptate)
-
Anti-tag antibody conjugated to a FRET acceptor (e.g., d2)
-
Assay buffer
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Dispense the this compound dilutions into the wells of the 384-well plate.
-
Add the tagged PD-1 and PD-L1 proteins to the wells.
-
Add the HTRF detection reagents (donor and acceptor antibodies).
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at the donor and acceptor emission wavelengths.
-
Calculate the HTRF ratio and plot the data against the this compound concentration to determine the IC50 value.[6]
Jurkat T-Cell Activation Co-culture Assay (NFAT-Luciferase Reporter)
This cell-based assay measures the ability of this compound to restore T-cell activation in the presence of PD-L1-expressing cells.
Materials:
-
Jurkat T-cells engineered to express PD-1 and a luciferase reporter gene under the control of the NFAT response element (Jurkat-PD-1-NFAT-Luc).
-
A cancer cell line engineered to express PD-L1 (e.g., PC9/PD-L1).
-
Cell culture medium
-
This compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the PD-L1-expressing cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cancer cells with serial dilutions of this compound or vehicle control and incubate for a specified period (e.g., 17 hours).
-
Add the Jurkat-PD-1-NFAT-Luc cells to the wells containing the cancer cells.
-
Co-culture the cells for a defined period (e.g., 6-12 hours) to allow for T-cell activation.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the this compound concentration to determine the EC50 for T-cell activation.
Western Blot Analysis of PD-1 Degradation
This assay assesses the downstream effect of PD-1/PD-L1 interaction on PD-1 protein levels, which are known to be downregulated upon engagement. This compound is expected to prevent this degradation.
Materials:
-
Jurkat T-cells expressing PD-1 (Jurkat/PD-1).
-
Cancer cell line expressing PD-L1 (e.g., PC9/PD-L1).
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against PD-1.
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Co-culture Jurkat/PD-1 cells with PC9/PD-L1 cells in the presence of varying concentrations of this compound for a specified time.
-
Harvest the Jurkat/PD-1 cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PD-1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities to determine the relative levels of PD-1 protein.
Conclusion
This compound represents a promising class of small molecule inhibitors of the PD-1/PD-L1 immune checkpoint. Its unique dual mechanism of action, involving both the induction of PD-L1 dimerization and the inhibition of its glycosylation and trafficking, provides a potent means of blocking this critical immunosuppressive pathway. The experimental protocols detailed in this guide offer a robust framework for the preclinical evaluation of this compound and other similar small molecule immunomodulators, facilitating the development of novel cancer immunotherapies.
References
- 1. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 3. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Delivery of this compound for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
An In-depth Technical Guide to the Early-Stage Research Applications of BMS-1166
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-1166 is a potent, small-molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.[1][2] Unlike antibody-based therapies that target this pathway, this compound offers the potential advantages of oral bioavailability, improved tissue penetration, and a different modality of target engagement.[3][4] This guide provides a comprehensive overview of the early-stage research applications of this compound, focusing on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action
This compound disrupts the PD-1/PD-L1 signaling axis through a multi-faceted mechanism. The primary mode of action is the direct inhibition of the PD-1 and PD-L1 protein-protein interaction.[1] Furthermore, research indicates that this compound induces the dimerization of PD-L1, which may contribute to its inhibitory effects.[1][3] A significant aspect of its cellular activity is the ability to interfere with the post-translational modification of PD-L1. Specifically, this compound has been shown to partially and specifically inhibit the N-linked glycosylation of PD-L1.[5][6] This disruption of glycosylation leads to the retention of an under-glycosylated form of PD-L1 in the endoplasmic reticulum (ER), preventing its transport to the Golgi apparatus and subsequent expression on the cell surface.[2][5][6][7] This ultimately reduces the amount of functional PD-L1 available to engage with PD-1 on T-cells, thereby alleviating the suppression of T-cell activity.[2][7]
Caption: PD-1/PD-L1 signaling pathway and inhibition by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical evaluations of this compound.
| Parameter | Value | Assay | Reference |
| IC50 (PD-1/PD-L1 Interaction) | 1.4 nM | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | [1] |
| EC50 (Cytotoxicity) | 40.5 µM | Metabolic Activity Assay (PD-1 Effector Cells) | [3] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Experimental Protocols
Detailed methodologies for key experiments cited in early-stage research of this compound are provided below.
PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay quantitatively measures the ability of this compound to disrupt the interaction between PD-1 and PD-L1 in a cell-free system.
Materials:
-
Recombinant human PD-1 protein (e.g., with a His-tag)
-
Recombinant human PD-L1 protein (e.g., with a GST-tag)
-
Anti-His-tag antibody conjugated to a FRET donor (e.g., Europium cryptate)
-
Anti-GST-tag antibody conjugated to a FRET acceptor (e.g., d2)
-
Assay buffer
-
This compound
-
384-well low-volume plates
-
HTRF-compatible plate reader
Protocol:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add a constant concentration of recombinant human PD-1 and PD-L1 proteins to the wells of the 384-well plate.
-
Add the different concentrations of this compound to the respective wells. Include positive (no inhibitor) and negative (no proteins) controls.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the binding interaction and inhibition to occur.
-
Add the HTRF detection antibodies (anti-His-Europium and anti-GST-d2) to each well.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 2-4 hours).
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
T-cell Activation Assay (NFAT-Luciferase Reporter Assay)
This cell-based assay assesses the ability of this compound to restore T-cell activation that has been suppressed by the PD-1/PD-L1 interaction.[3]
Materials:
-
Jurkat T-cells engineered to express PD-1 and a Nuclear Factor of Activated T-cells (NFAT) response element driving a luciferase reporter gene (Jurkat/PD-1-NFAT-luc).
-
A cell line expressing PD-L1 (e.g., PC9/PD-L1 or CHO/PD-L1).
-
Cell culture medium.
-
This compound.
-
T-cell activators (e.g., anti-CD3 antibody or phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin).
-
Luciferase assay reagent (e.g., Bio-Glo™).
-
Luminometer.
Protocol:
-
Culture the Jurkat/PD-1-NFAT-luc cells and the PD-L1 expressing cells under standard conditions.
-
Seed the PD-L1 expressing cells in a 96-well plate and allow them to adhere.
-
Treat the PD-L1 expressing cells with a serial dilution of this compound for a specified pre-incubation period (e.g., 1 hour).
-
Add the Jurkat/PD-1-NFAT-luc cells to the wells containing the PD-L1 expressing cells and this compound.
-
Add a T-cell activator to stimulate the T-cell receptor signaling pathway.
-
Co-culture the cells for a specified period (e.g., 6-12 hours) to allow for T-cell activation and luciferase expression.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the this compound concentration to determine the extent of T-cell activation restoration.
Caption: Experimental workflow for the T-cell activation assay.
Analysis of PD-L1 Glycosylation by Western Blot
This method is used to determine the effect of this compound on the glycosylation status of PD-L1.
Materials:
-
PD-L1 expressing cells (e.g., PC9/PD-L1).
-
This compound.
-
Tunicamycin (B1663573) (positive control for glycosylation inhibition).
-
Lysis buffer.
-
PNGase F and Endo H enzymes.
-
SDS-PAGE gels and buffers.
-
Western blot transfer system.
-
Membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against PD-L1.
-
Loading control antibody (e.g., anti-GAPDH or anti-α-Tubulin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Culture PD-L1 expressing cells and treat them with DMSO (vehicle control), a specified concentration of this compound (e.g., 10 µM), or tunicamycin for a designated time (e.g., 17 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
For glycosidase treatment, incubate a portion of the cell lysates with PNGase F or Endo H according to the manufacturer's protocol.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PD-L1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a suitable imaging system. A shift in the molecular weight of the PD-L1 band in this compound treated cells compared to the control indicates an alteration in glycosylation.
Caption: Workflow for analyzing PD-L1 glycosylation by Western Blot.
Conclusion
This compound represents a promising small-molecule approach to cancer immunotherapy by targeting the PD-1/PD-L1 axis. Its unique mechanism, which includes not only the direct inhibition of the protein-protein interaction but also the modulation of PD-L1 glycosylation and trafficking, distinguishes it from monoclonal antibody therapies. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers and scientists in the field of drug development to further explore the therapeutic potential of this compound and similar small-molecule immune checkpoint inhibitors.
References
- 1. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Pharmacodynamics of BMS-1166: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-1166 is a potent, small-molecule inhibitor of the programmed death-ligand 1 (PD-L1) and programmed death-1 (PD-1) interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.[1][2] Unlike antibody-based immunotherapies, small-molecule inhibitors like this compound offer potential advantages such as oral bioavailability and improved tissue penetration. This guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Core Mechanism of Action
This compound exerts its therapeutic effect through a multi-faceted mechanism that ultimately disrupts the immunosuppressive signaling cascade initiated by the PD-1/PD-L1 interaction. The primary modes of action are:
-
Direct Inhibition of PD-1/PD-L1 Interaction: this compound binds directly to PD-L1, physically obstructing its interaction with the PD-1 receptor on T-cells.[1][3] This blockade has been demonstrated to be highly potent, with an IC50 of 1.4 nM in a homogenous time-resolved fluorescence (HTRF) binding assay.[1][4][5]
-
Induction of PD-L1 Dimerization: Upon binding, this compound induces the dimerization of PD-L1 molecules on the cell surface.[1][4][5] This dimerization sterically hinders the binding of PD-1, further contributing to the inhibition of the checkpoint pathway.[6]
-
Inhibition of PD-L1 Glycosylation and Trafficking: A key aspect of this compound's functionality is its ability to interfere with the post-translational modification of PD-L1. Specifically, it partially and specifically inhibits the N-linked glycosylation of PD-L1.[4][7] This disruption prevents the proper transport of the under-glycosylated PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to its accumulation in the ER and subsequent functional inactivation.[4][7][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro activity of this compound from various assays.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Endpoint | IC50 | Reference(s) |
| Homogenous Time-Resolved Fluorescence (HTRF) | PD-1/PD-L1 Interaction | 1.4 nM | [1][4][5][10] |
| Cell-Based Assay (Jurkat/CHO Co-culture) | T-cell Activation | 276 nM | [11] |
| Surface Plasmon Resonance (SPR) | PD-1/PD-L1 Blockade | 85.4 nM | [11] |
Table 2: Binding Affinity of this compound
| Assay Type | Target Protein | Binding Parameter | Value | Reference(s) |
| Surface Plasmon Resonance (SPR) | Human PD-L1 | K D | 5.7 x 10 -9 M | [12] |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate downstream signaling pathways that are often dysregulated in cancer. Notably, it can induce stress activation of the PI3K/mTOR and MAPK pathways in some cancer cell lines.[13][14] However, in combination with other targeted therapies, it can contribute to the suppression of these pathways.[13][14]
Figure 1: this compound inhibits the PD-1/PD-L1 interaction, which can impact downstream PI3K/mTOR and MAPK signaling pathways.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Inhibition Assay
This assay is used to determine the IC50 value of this compound for the inhibition of the PD-1/PD-L1 interaction.
Figure 2: Experimental workflow for the HTRF-based PD-1/PD-L1 inhibition assay.
Methodology:
-
Prepare serial dilutions of this compound in DMSO.
-
Dispense the diluted this compound into a 384-well low-volume white plate.
-
Add recombinant human PD-1 (e.g., Fc-tagged) and PD-L1 (e.g., His-tagged) proteins to the wells.
-
Pre-incubate the plate for 40 minutes at 25°C.
-
Add HTRF detection reagents (e.g., Europium cryptate-labeled anti-Fc antibody and APC-labeled anti-His antibody).
-
Incubate the plate for 60 minutes at 25°C in the dark.
-
Measure the fluorescence at 665 nm and 620 nm using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value by plotting the ratio against the inhibitor concentration.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Blockade
SPR is utilized to measure the binding affinity of this compound to PD-L1 and its ability to block the PD-1/PD-L1 interaction in real-time.
Figure 3: Experimental workflow for the SPR-based binding and blockade assay.
Methodology:
-
Immobilize recombinant human PD-1 protein onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
Prepare a series of concentrations of this compound.
-
Prepare solutions of recombinant human PD-L1 protein.
-
For blockade experiments, pre-incubate PD-L1 with different concentrations of this compound.
-
Inject the PD-L1 or PD-L1/BMS-1166 mixtures over the PD-1 immobilized surface.
-
Monitor the association and dissociation phases in real-time to obtain sensorgrams.
-
Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., glycine-HCl).
-
Analyze the data to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). For blockade assays, calculate the percentage of inhibition of PD-L1 binding to PD-1 at each this compound concentration.
Analysis of PD-L1 Glycosylation
The effect of this compound on PD-L1 glycosylation can be assessed using enzymatic digestion followed by Western blotting.
PNGase F Digestion Protocol:
-
Lyse cells treated with or without this compound to obtain protein extracts.
-
Denature a portion of the cell lysate by heating at 100°C for 10 minutes in the presence of a denaturing buffer (containing SDS and DTT).
-
Cool the denatured sample on ice.
-
Add GlycoBuffer 2 and NP-40 to the reaction mixture.
-
Add PNGase F enzyme to the sample and incubate at 37°C overnight.
-
Analyze the samples by Western blotting using an anti-PD-L1 antibody to observe the shift in molecular weight, indicating the removal of N-linked glycans.
Endo H Digestion Protocol:
-
Follow a similar denaturation step as for PNGase F.
-
Add sodium citrate (B86180) buffer (pH 5.5) to the denatured protein.
-
Add Endo H enzyme and incubate at 37°C for 2-4 hours.
-
Analyze the samples by Western blotting to detect changes in PD-L1 mobility, which indicates the presence of high-mannose or hybrid N-linked glycans sensitive to Endo H.
PD-L1 Dimerization Assay (NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to observe the dimerization of PD-L1 induced by this compound.
Methodology:
-
Prepare a sample of ¹⁵N-labeled recombinant human PD-L1 protein.
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the apo-PD-L1.
-
Titrate the PD-L1 sample with increasing concentrations of this compound.
-
Acquire ¹H-¹⁵N HSQC spectra at each titration point.
-
Analyze the spectra for chemical shift perturbations and line broadening of the signals corresponding to the amino acid residues of PD-L1. Significant line broadening is indicative of an increase in the molecular weight of the protein complex, consistent with dimerization.
Conclusion
This compound is a potent small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint with a unique and multifaceted mechanism of action. Its ability to directly block the protein-protein interaction, induce PD-L1 dimerization, and inhibit PD-L1 glycosylation and trafficking underscores its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a framework for the in-depth investigation of the pharmacodynamics of this compound and other similar small-molecule immune checkpoint inhibitors. Further research into its in vivo efficacy and safety profile is warranted to fully elucidate its clinical potential.
References
- 1. revvity.com [revvity.com]
- 2. An optimized protocol for PD-L1 pathological assessment with patient sample deglycosylation to improve correlation with therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bulldog-bio.com [bulldog-bio.com]
- 4. Removal of N-linked glycosylation enhances PD-L1 detection and predicts anti-PD-1/PD-L1 therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. abacusdx.com [abacusdx.com]
- 7. Assay in Summary_ki [bindingdb.org]
- 8. bio-rad.com [bio-rad.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. pure.mpg.de [pure.mpg.de]
Methodological & Application
Application Notes and Protocols for Assessing BMS-1166 Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-1166 is a potent, small-molecule inhibitor of the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) immune checkpoint interaction.[1][2] It functions by inducing the dimerization of PD-L1 and blocking its interaction with the PD-1 receptor, thereby antagonizing the inhibitory signal and restoring T-cell activation.[1] Additionally, this compound has been shown to inhibit the glycosylation of PD-L1, preventing its export from the endoplasmic reticulum.[3][4][5] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, enabling researchers to assess its potency and mechanism of action in a cellular context.
Mechanism of Action: PD-1/PD-L1 Signaling Pathway
The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell responses.[6][7][8] Under normal physiological conditions, this pathway helps to maintain self-tolerance and prevent autoimmune reactions.[6] However, many cancer cells exploit this mechanism by overexpressing PD-L1 on their surface.[9] The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T-cells delivers an inhibitory signal, leading to T-cell exhaustion and allowing the tumor to evade immune surveillance.[7][10] this compound disrupts this interaction, thereby restoring the anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound in various assays.
Table 1: Biochemical and Cell-Based Assay Potency of this compound
| Assay Type | Description | IC50 / EC50 | Reference |
| HTRF Binding Assay | Homogenous Time-Resolved Fluorescence assay measuring direct binding of PD-1 and PD-L1. | 1.4 nM (IC50) | [1][2][11] |
| SPR-Based Assay | Surface Plasmon Resonance to measure binding kinetics and blockade. | 85.4 nM (IC50) | [12] |
| Jurkat/CHO Co-culture NFAT Reporter Assay | Jurkat T-cells expressing PD-1 and an NFAT-luciferase reporter co-cultured with CHO cells expressing PD-L1. | 276 nM (EC50) | [11] |
| T-cell Activation Assay (sPD-L1) | Jurkat T-cells stimulated with anti-CD3 and soluble PD-L1. | ~1 µM (EC50) | [13] |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Description | EC50 / IC50 | Reference |
| Jurkat | Human T-lymphocyte cell line | 40.5 µM (EC50) | [14] |
| CHO-K1 | Chinese Hamster Ovary cells | >30 µM (GI50) | [1] |
| MDA-MB-231 | Human breast adenocarcinoma cell line | 28.77 µM (IC50) | [15][16] |
| B16-F10 | Mouse melanoma cell line | 0.39 µM (DC50) | [1] |
Experimental Protocols
Herein are detailed protocols for key cell-based assays to evaluate the activity of this compound.
PD-1/PD-L1 Blockade Bioassay (NFAT Reporter Assay)
This assay measures the ability of this compound to block the PD-1/PD-L1 interaction and restore T-cell receptor (TCR) signaling, leading to the activation of a Nuclear Factor of Activated T-cells (NFAT) responsive reporter gene (e.g., luciferase). A commercially available kit, such as the Promega PD-1/PD-L1 Blockade Bioassay, provides a standardized and reproducible method.[1][2][3][6]
Materials:
-
PD-1 Effector Cells (e.g., Jurkat cells stably expressing human PD-1 and an NFAT-luciferase reporter)
-
PD-L1 aAPC/CHO-K1 Cells (e.g., CHO-K1 cells stably expressing human PD-L1 and a T-cell receptor activator)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
96-well white, flat-bottom assay plates
-
Luciferase detection reagent (e.g., Bio-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Culture PD-1 Effector Cells and PD-L1 aAPC/CHO-K1 cells according to the supplier's instructions.
-
On the day of the assay, prepare a serial dilution of this compound in assay medium. The final DMSO concentration should not exceed 0.5%.
-
Seed the PD-L1 aAPC/CHO-K1 cells into a 96-well plate at a density of approximately 2 x 104 cells per well and incubate for 4-6 hours to allow for cell attachment.[15]
-
Add the serially diluted this compound and control compounds to the respective wells.
-
Add the PD-1 Effector Cells to the wells at a density of approximately 4 x 104 cells per well.[16]
-
Incubate the co-culture plate at 37°C in a 5% CO2 incubator for 6-24 hours.[9]
-
Allow the plate to equilibrate to room temperature for 10-15 minutes.
-
Add the luminescence detection reagent to each well according to the manufacturer's instructions.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
Calculate the EC50 value by plotting the luminescence signal against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
T-Cell and Tumor Cell Co-Culture Assay for Cytokine Release
This assay measures the ability of this compound to restore the function of T-cells, as indicated by the release of effector cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), when co-cultured with PD-L1 expressing tumor cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
Tumor cell line with high PD-L1 expression (e.g., MDA-MB-231).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound.
-
T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies or Staphylococcal enterotoxin B (SEB)).
-
Cytokine detection assay kits (e.g., ELISA or multiplex bead array for IFN-γ and IL-2).
-
96-well tissue culture plates.
Protocol:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Seed the PD-L1 expressing tumor cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing serial dilutions of this compound.
-
Add freshly isolated PBMCs to the wells at a desired effector-to-target (E:T) ratio (e.g., 10:1).[9]
-
Add a T-cell activation stimulus, such as SEB (final concentration of 1 µg/mL), to the co-culture.[15]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.[15]
-
After incubation, centrifuge the plate and carefully collect the supernatant.
-
Measure the concentration of IFN-γ and IL-2 in the supernatant using ELISA or a multiplex bead array according to the manufacturer's instructions.
-
A dose-dependent increase in cytokine production in the presence of this compound indicates the restoration of T-cell effector function.
Cell Viability/Cytotoxicity Assay
It is crucial to assess whether the observed effects of this compound are due to the specific inhibition of the PD-1/PD-L1 pathway or to general cytotoxicity. This can be evaluated using a standard cell viability assay.
Materials:
-
Target cell lines (e.g., Jurkat, CHO-K1, and the tumor cell line used in the co-culture assay).
-
Cell culture medium.
-
This compound.
-
96-well tissue culture plates.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo® Luminescent Cell Viability Assay).
-
Microplate reader (spectrophotometer or luminometer).
Protocol:
-
Seed the cells in a 96-well plate at a density of 4 x 104 cells/mL in 100 µL of medium and culture for 24-48 hours.[5]
-
Treat the cells with various concentrations of this compound for a period that matches the duration of the functional assays (e.g., 24-72 hours).
-
At the end of the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions. For an MTT assay, add 10 µL of MTT (5 mg/mL) and incubate for 4 hours, then solubilize the formazan (B1609692) crystals with 100 µL of DMSO.[5]
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the EC50 or IC50 for cytotoxicity.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro characterization of the PD-L1 inhibitor, this compound. By employing these standardized cell-based assays, researchers can reliably assess its biological activity, potency, and potential cytotoxicity. These methods are essential tools for the preclinical evaluation and development of small-molecule immune checkpoint inhibitors.
References
- 1. worldwide.promega.com [worldwide.promega.com]
- 2. PD-1 PD-L1 Blockade Bioassay Protocol [worldwide.promega.com]
- 3. PD-1 PD-L1 Blockade Bioassay | PD1 PDL1 | PD1 PDL1 Interactions [worldwide.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. medsci.org [medsci.org]
- 6. promega.com [promega.com]
- 7. research.setu.ie [research.setu.ie]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. A PD-1/PD-L1-Sensitive Co-culture-Based Primary T-Cell Activation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Jurkat T-Cell Activation Assay Using BMS-1166
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Jurkat T-cell line is a cornerstone in immunological research, providing a robust and reproducible model for studying T-cell signaling and activation.[1][2] This application note details a comprehensive protocol for assessing T-cell activation in Jurkat cells, focusing on the effects of BMS-1166, a potent small-molecule inhibitor of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) immune checkpoint interaction.[3][4] this compound has been shown to alleviate PD-L1-induced T-cell exhaustion and restore effector functions, making it a valuable tool for immuno-oncology research.[3][5]
This compound primarily functions by binding to PD-L1, inducing its dimerization and blocking its interaction with PD-1.[5][6] More recent studies have revealed a novel mechanism where this compound affects the glycosylation of PD-L1 and prevents its transport from the endoplasmic reticulum to the Golgi, thereby inhibiting its function.[7][8] These actions reverse the inhibitory signal on T-cells, leading to enhanced activation, cytokine production, and proliferation.[5][9]
This document provides detailed protocols for a co-culture-based Jurkat T-cell activation assay, methods for assessing activation endpoints such as cytokine release and reporter gene activity, and quantitative data on the efficacy of this compound.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Assay Condition | Reference |
| IC₅₀ | 1.4 nM | Homogenous Time-Resolved Fluorescence (HTRF) binding assay for PD-1/PD-L1 interaction. | [9] |
| Effect on T-cell Activation | Restored suppressed luciferase activation | Co-culture of PC9/PD-L1 cells with Jurkat/PD-1/NFAT-luc cells, stimulated with Ionomycin and TPA.[7] | [7] |
| Mechanism of Action | Inhibits PD-L1 glycosylation and ER export | Western blotting and immunocytochemical staining in PC9/PD-L1 cells.[7] | [7] |
Signaling Pathway and Experimental Workflow
PD-1/PD-L1 Signaling Pathway and Inhibition by this compound
Caption: PD-1/PD-L1 signaling and this compound inhibition.
Experimental Workflow for Jurkat T-Cell Activation Assay
Caption: Jurkat T-cell activation assay workflow.
Experimental Protocols
Protocol 1: Co-culture of Jurkat/PD-1 Cells with PD-L1+ Target Cells
This protocol describes the co-culture of Jurkat cells engineered to express PD-1 with a target cell line expressing PD-L1 to assess the effect of this compound on T-cell activation.
Materials:
-
Jurkat T-cells stably expressing human PD-1 (and optionally an NFAT-luciferase reporter).
-
PD-L1 expressing target cells (e.g., PC9/PD-L1 or CHO-K1/PD-L1).
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound (stock solution in DMSO).
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, or Phorbol 12-myristate 13-acetate (PMA) and Ionomycin).
-
96-well flat-bottom cell culture plates.
Procedure:
-
Cell Seeding: Seed the PD-L1+ target cells in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: The following day, remove the medium and add fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Pre-incubate the target cells with the compound for 1-2 hours at 37°C.[7]
-
Co-culture Initiation: Add the Jurkat/PD-1 cells to the wells at a desired Effector:Target (E:T) ratio (e.g., 2:1 or 5:1).
-
T-Cell Stimulation: Concurrently, add T-cell activation stimuli. For example:
-
Incubation: Incubate the co-culture plate for 12 to 72 hours at 37°C in a 5% CO₂ incubator. The incubation time will depend on the specific endpoint being measured (e.g., 12 hours for luciferase, 24-72 hours for cytokine production).[7][12]
-
Endpoint Analysis: Proceed to one of the analysis protocols below.
Protocol 2: Measurement of Cytokine Production (IL-2, IFN-γ) by ELISA
This protocol quantifies the amount of secreted cytokines in the co-culture supernatant as a measure of T-cell activation.
Materials:
-
Supernatant from the co-culture experiment (Protocol 1).
-
Human IL-2 and IFN-γ ELISA kits.
-
Microplate reader.
Procedure:
-
Supernatant Collection: After the incubation period in Protocol 1, centrifuge the 96-well plate at 300-400 x g for 5 minutes.
-
Sample Collection: Carefully collect the supernatant from each well without disturbing the cell pellet.
-
ELISA Assay: Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of cytokines based on the standard curve. Increased cytokine levels in this compound treated wells compared to the vehicle control indicate a reversal of PD-L1 mediated T-cell suppression.
Protocol 3: NFAT-Luciferase Reporter Assay
This protocol is for Jurkat/PD-1 cells that also contain an NFAT-driven luciferase reporter construct, providing a quantitative measure of T-cell receptor signaling.
Materials:
-
Cell lysate from the co-culture experiment (Protocol 1).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Lysis: After the incubation period (typically 12 hours for this assay), remove the supernatant. Lyse the cells directly in the wells according to the luciferase assay kit manufacturer's protocol.
-
Luciferase Reaction: Add the luciferase substrate to the cell lysate.
-
Signal Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: An increase in luciferase activity in the presence of this compound indicates an enhancement of NFAT-driven transcription and T-cell activation.[7]
Protocol 4: Flow Cytometry Analysis of Activation Markers (CD69, CD25)
This protocol measures the surface expression of early (CD69) and late (CD25) activation markers on Jurkat cells.
Materials:
-
Cells from the co-culture experiment (Protocol 1).
-
Fluorochrome-conjugated antibodies against human CD3, CD69, and CD25.
-
FACS buffer (PBS with 2% FBS).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: After a 24-48 hour incubation, gently resuspend the cells and transfer them to V-bottom plates or FACS tubes.
-
Staining: Wash the cells with FACS buffer. Stain the cells with anti-CD3, anti-CD69, and anti-CD25 antibodies for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Gate on the Jurkat T-cell population (e.g., based on forward and side scatter or a specific marker if the target cells are of a different lineage). Analyze the percentage of CD69+ and CD25+ cells within the Jurkat cell gate. An increase in the expression of these markers with this compound treatment signifies enhanced T-cell activation.[13][14]
References
- 1. T cell activation and effector function in the human Jurkat T cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jurkat cells - Wikipedia [en.wikipedia.org]
- 3. oncotarget.com [oncotarget.com]
- 4. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 9. immune-system-research.com [immune-system-research.com]
- 10. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for the Characterization of BMS-1166, a PD-1/PD-L1 Interaction Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that plays a pivotal role in tumor immune evasion. Therapeutic blockade of this interaction has emerged as a highly successful strategy in cancer immunotherapy. BMS-1166 is a potent, small-molecule inhibitor that disrupts the PD-1/PD-L1 interaction.[1][2] This document provides detailed application notes and protocols for the use of Homogeneous Time-Resolved Fluorescence (HTRF) technology to characterize the inhibitory activity of this compound.
HTRF is a robust, high-throughput screening technology based on Förster Resonance Energy Transfer (FRET) combined with time-resolved fluorescence (TRF).[3][4][5][6] This method offers a sensitive and homogeneous format, eliminating the need for wash steps and making it highly amenable to automation.[3]
Principle of the HTRF Assay for PD-1/PD-L1 Inhibition
The HTRF assay for the PD-1/PD-L1 interaction is a competitive binding assay. It utilizes recombinant PD-1 and PD-L1 proteins tagged with different epitopes (e.g., His-tag and Fc-tag). These tagged proteins are detected by specific antibodies conjugated to a FRET donor (e.g., Terbium cryptate) and an acceptor (e.g., d2).[2] When PD-1 and PD-L1 interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a high FRET signal upon excitation of the donor. Small-molecule inhibitors like this compound that disrupt the PD-1/PD-L1 interaction will lead to a decrease in the FRET signal in a dose-dependent manner. The signal is measured at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor), and the ratio of these emissions is used to calculate the inhibition.[2]
Signaling Pathway Modulated by this compound
This compound acts as an immune checkpoint inhibitor by disrupting the interaction between PD-1 on T-cells and PD-L1 on tumor cells. This blockade restores T-cell activation and enhances the anti-tumor immune response.[1][2] Interestingly, this compound has a dual mechanism of action. It not only directly blocks the PD-1/PD-L1 binding but also induces the dimerization of PD-L1.[1][7] Furthermore, it has been shown to partially inhibit the glycosylation of PD-L1 and block its export from the endoplasmic reticulum to the Golgi apparatus, thereby functionally inactivating it.[7][8][9]
Caption: PD-1/PD-L1 signaling and this compound mechanism.
Quantitative Data Summary
This compound is a highly potent inhibitor of the PD-1/PD-L1 interaction. The half-maximal inhibitory concentration (IC50) has been determined by HTRF assays in multiple studies. The reported values show some variation, which can be attributed to differences in assay conditions, reagent concentrations, and protein constructs used.
| Parameter | Reported Value (nM) | Assay Type | Reference |
| IC50 | 1.4 | HTRF | [1][2][10][11] |
| IC50 | 3.9 | HTRF | [12] |
| IC50 | 3.78 | HTRF | [13] |
| KD | 5.7 x 10^-9 M (5.7 nM) | SPR | [14] |
Experimental Protocols
Materials and Reagents
-
Proteins:
-
Recombinant Human PD-1 (e.g., with an IgG or His-tag)
-
Recombinant Human PD-L1 (e.g., with a His- or Fc-tag)
-
-
HTRF Detection Reagents:
-
Anti-tag antibody conjugated to a FRET donor (e.g., Terbium (Tb) cryptate)
-
Anti-tag antibody conjugated to a FRET acceptor (e.g., d2)
-
-
Compound:
-
This compound
-
-
Buffer:
-
Assay buffer (e.g., HTRF-specific buffer provided by the reagent manufacturer, or a buffer like HBS-EP+)
-
-
Plates:
-
White, low-volume 384-well plates
-
-
Instrumentation:
-
HTRF-compatible microplate reader
-
Experimental Workflow Diagram
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Figure 2: [IP1 HTRF Assay Protocol (Reprinted from Cisbio with permission).]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. revvity.com [revvity.com]
- 11. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 14. citeab.com [citeab.com]
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of BMS-1166 Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-1166 is a potent small molecule inhibitor that targets the programmed cell death-ligand 1 (PD-L1).[1] This interaction is a critical immune checkpoint that is often exploited by cancer cells to evade the host's immune system. By binding to PD-L1, this compound induces its dimerization and effectively blocks its interaction with the PD-1 receptor on T-cells.[1] This restores T-cell activity against tumor cells. Understanding the binding kinetics of this compound to PD-L1 is crucial for its development as a therapeutic agent. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing quantitative data on association rates (ka), dissociation rates (kd), and the overall binding affinity (KD).[2][3][4]
These application notes provide a comprehensive guide to utilizing SPR for the detailed characterization of this compound binding kinetics to its target, PD-L1.
Signaling Pathway and Mechanism of Action
The interaction between PD-L1 on tumor cells and PD-1 on activated T-cells transmits an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity.[5][6][7] this compound disrupts this immunosuppressive signal by directly binding to PD-L1.
References
- 1. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 3. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining BMS-1166 Efficacy Using a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-1166 is a potent small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.[1][2][3] This document provides detailed application notes and protocols for utilizing a luciferase reporter assay to quantify the efficacy of this compound in blocking the PD-1/PD-L1 signaling pathway. The primary mechanism of action for this compound involves inducing the dimerization of PD-L1, which prevents its interaction with PD-1.[2][4] Furthermore, this compound has been shown to specifically inhibit the glycosylation of PD-L1 and block its transport from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to its degradation.[4][5]
The described luciferase reporter assay is a robust, cell-based method that provides a quantitative measure of T-cell activation, which is suppressed by the PD-1/PD-L1 interaction. By inhibiting this interaction, this compound restores T-cell activation, leading to a dose-dependent increase in luciferase expression.[4] This assay is crucial for the preclinical evaluation and characterization of this compound and similar PD-1/PD-L1 inhibitors.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound efficacy as determined by various in vitro assays.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Metric | Value | Cell Line/System | Reference |
| Homogenous Time-Resolved Fluorescence (HTRF) | IC50 | 1.4 nM | Isolated Proteins | [1][2][4] |
| Luciferase Reporter Assay | EC50 | 276 nM | Jurkat-PD-1/CHO-PD-L1 co-culture | [6] |
| Cytotoxicity Assay | EC50 | 40.5 µM | Jurkat cells | [7] |
Table 2: Comparative Efficacy of PD-1/PD-L1 Blocking Antibodies in Luciferase Reporter Assay
| Compound | Metric | Value Range | Cell Line/System | Reference |
| Nivolumab (anti-PD-1) | EC50 | 0.333–1.15 nM | Jurkat-PD-1/CHO-PD-L1 co-culture | [7] |
| Pembrolizumab (anti-PD-1) | EC50 | 0.333–1.15 nM | Jurkat-PD-1/CHO-PD-L1 co-culture | [7] |
| Atezolizumab (anti-PD-L1) | EC50 | 0.333–1.15 nM | Jurkat-PD-1/CHO-PD-L1 co-culture | [7] |
| Durvalumab (anti-PD-L1) | EC50 | 0.333–1.15 nM | Jurkat-PD-1/CHO-PD-L1 co-culture | [7] |
Signaling Pathway and Experimental Workflow
PD-1/PD-L1 Signaling Pathway
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing BMS-1166 in Co-culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-1166 is a potent, small-molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.[1][2][3] With an IC50 of 1.4 nM, this compound functions by inducing the dimerization of PD-L1, thereby blocking its binding to PD-1 on T cells.[1][4] An additional mechanism of action involves the partial and specific inhibition of PD-L1 glycosylation, which prevents its transport from the endoplasmic reticulum to the Golgi apparatus, leading to its functional inactivation.[5][][7] These actions effectively alleviate the inhibitory effect of PD-L1 on T-cell activation.[2][7][8]
Co-culture models that recapitulate the tumor microenvironment (TME) are invaluable for evaluating the efficacy of immunomodulatory agents like this compound.[9][10][11] These systems allow for the study of complex interactions between tumor cells and various components of the immune system, providing a more physiologically relevant context than traditional monoculture assays.[12] This document provides detailed protocols for establishing and utilizing co-culture models to test the activity of this compound.
Signaling Pathway of PD-1/PD-L1 Interaction and this compound Inhibition
Caption: PD-1/PD-L1 signaling and this compound inhibition.
Experimental Protocols
Protocol 1: 2D Co-culture of Tumor Cells and T Cells
This protocol describes a direct co-culture system to assess the ability of this compound to restore T cell-mediated cytotoxicity against tumor cells.
Materials:
-
Tumor cell line expressing PD-L1 (e.g., MDA-MB-231, A549)
-
Activated human T cells (e.g., PBMCs stimulated with anti-CD3/CD28)
-
This compound
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Cytotoxicity assay kit (e.g., LDH release assay or Calcein-AM release assay)
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD8, anti-IFN-γ, anti-Granzyme B)
Experimental Workflow:
Caption: Workflow for 2D tumor-T cell co-culture.
Procedure:
-
Tumor Cell Seeding: Seed PD-L1 positive tumor cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
T Cell Addition: The following day, add activated T cells to the tumor cell culture at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
This compound Treatment: Treat the co-cultures with a dose-response of this compound (e.g., 0.1 nM to 1 µM). Include appropriate vehicle controls.
-
Incubation: Co-culture the cells for 24 to 72 hours.
-
Endpoint Analysis:
-
Cytotoxicity: Measure tumor cell lysis using an LDH release assay or by pre-labeling tumor cells with Calcein-AM and measuring its release.
-
T Cell Activation: Harvest the T cells and analyze the expression of activation markers such as IFN-γ and Granzyme B by intracellular flow cytometry.
-
Cytokine Profiling: Collect the culture supernatant and measure the levels of secreted cytokines (e.g., IFN-γ, TNF-α) by ELISA or multiplex bead array.
-
Data Presentation:
| This compound Conc. (nM) | % Tumor Cell Lysis (E:T 5:1) | % IFN-γ+ CD8+ T cells | IFN-γ in Supernatant (pg/mL) |
| 0 (Vehicle) | 15.2 ± 2.1 | 8.5 ± 1.5 | 50.3 ± 5.8 |
| 1 | 25.6 ± 3.5 | 18.2 ± 2.3 | 152.1 ± 15.4 |
| 10 | 48.9 ± 4.2 | 35.7 ± 3.1 | 480.6 ± 35.7 |
| 100 | 65.3 ± 5.1 | 52.1 ± 4.5 | 950.2 ± 60.1 |
| 1000 | 68.1 ± 4.8 | 55.4 ± 4.9 | 985.4 ± 65.3 |
Protocol 2: 3D Spheroid Co-culture with Immune Cells
This protocol establishes a more physiologically relevant 3D tumor spheroid model to evaluate the penetration and efficacy of this compound in a tumor-like structure. 3D co-cultures can better model the spatial organization and cell-cell interactions within a tumor.[13]
Materials:
-
Tumor cell line capable of forming spheroids (e.g., HCT116, MCF-7)
-
Cancer-associated fibroblasts (CAFs) (optional, for more complex TME)
-
Human PBMCs or tumor-infiltrating lymphocytes (TILs)
-
This compound
-
Ultra-low attachment 96-well plates
-
Matrigel or other extracellular matrix components
-
Live/Dead cell staining kit (e.g., Calcein-AM/Ethidium Homodimer-1)
-
Confocal microscope
Experimental Workflow:
Caption: Workflow for 3D spheroid-immune cell co-culture.
Procedure:
-
Spheroid Formation: Seed tumor cells (and optionally CAFs) in ultra-low attachment plates to allow for spheroid formation over 2-4 days.
-
Immune Cell Addition: Once spheroids have formed, add PBMCs or TILs to the wells.
-
This compound Treatment: Add this compound at various concentrations to the co-culture.
-
Incubation: Culture for 3-7 days, monitoring spheroid growth and morphology.
-
Endpoint Analysis:
-
Spheroid Viability and Size: Stain spheroids with a Live/Dead cell staining kit and image using a confocal microscope. Measure spheroid diameter and the area of live/dead cells.
-
Immune Cell Infiltration: Stain immune cells with a fluorescent dye (e.g., CellTracker) before adding them to the co-culture. Image the spheroids with a confocal microscope to visualize immune cell infiltration.
-
Flow Cytometry: Dissociate the spheroids into single cells and analyze the phenotype and activation status of both tumor and immune cells by flow cytometry.
-
Data Presentation:
| This compound Conc. (nM) | Spheroid Diameter (µm) | % Dead Cells in Spheroid | Immune Cell Infiltration (Normalized Fluorescence) |
| 0 (Vehicle) | 550 ± 25 | 8.1 ± 1.2 | 1.0 ± 0.1 |
| 10 | 520 ± 30 | 15.6 ± 2.5 | 2.5 ± 0.3 |
| 100 | 410 ± 20 | 35.2 ± 3.8 | 4.8 ± 0.5 |
| 1000 | 350 ± 28 | 58.9 ± 4.5 | 5.2 ± 0.6 |
Conclusion
The provided protocols offer robust frameworks for evaluating the efficacy of this compound in both 2D and 3D co-culture models. These systems allow for a comprehensive assessment of the compound's ability to restore anti-tumor immunity by blocking the PD-1/PD-L1 axis. The use of these more physiologically relevant models can provide valuable insights into the potential clinical efficacy of this compound and other immunomodulatory agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 7. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer organoid co-culture model system: Novel approach to guide precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-culturing multicellular tumor models: Modeling the tumor microenvironment and analysis techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Key aspects for conception and construction of co-culture models of tumor-stroma interactions [frontiersin.org]
- 12. championsoncology.com [championsoncology.com]
- 13. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
Application Notes and Protocols for In Vivo Formulation of BMS-1166 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-1166 is a potent and selective small molecule inhibitor of the programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein.[1][2] By binding to PD-L1, this compound induces its dimerization and prevents its interaction with the programmed cell death protein 1 (PD-1) receptor on T-cells.[3] This blockade of the PD-1/PD-L1 signaling pathway can restore T-cell activation and enhance anti-tumor immunity.[4][5] this compound has an IC50 of 1.4 nM for the PD-1/PD-L1 interaction.[1][3][6]
A critical consideration for in vivo studies is that this compound is specific to human PD-L1 and does not exhibit significant binding to murine PD-L1.[1] This specificity necessitates the use of animal models that express human PD-L1, such as humanized mice (engrafted with human immune cells or genetically modified to express human PD-L1) or xenograft models using human tumor cell lines.[7][8] Due to this species specificity, there is a lack of publicly available in vivo efficacy and pharmacokinetic data for this compound in animal models. The following protocols are based on general principles for formulating poorly water-soluble compounds for animal studies and specific, albeit limited, information available for this compound.
Physicochemical and In Vitro Data
This compound is a poorly water-soluble compound, which presents challenges for in vivo formulation.[2] The following tables summarize key physicochemical and in vitro biological data for this compound.
| Property | Value | Reference |
| Molecular Weight | 641.11 g/mol | [2] |
| Solubility | Insoluble in water | [2] |
| 100 mg/mL in DMSO | [2] | |
| In Vitro Potency | IC50 (PD-1/PD-L1 Interaction): 1.4 nM | [1][6] |
| EC50 (Jurkat T-cells): 40.5 µM | [9] |
In Vivo Formulation Protocols
The selection of the formulation and route of administration will depend on the specific experimental design. As no definitive in vivo dosage for this compound has been published, it is imperative to conduct preliminary dose-ranging and tolerability studies in the selected animal model.
Protocol 1: Oral Administration - Carboxymethylcellulose Sodium (CMC-Na) Suspension
This protocol describes the preparation of a suspension of this compound in carboxymethylcellulose sodium (CMC-Na) for oral gavage. This method is suitable for administering water-insoluble compounds.
Materials:
-
This compound powder
-
Sodium carboxymethyl cellulose (B213188) (CMC-Na), low viscosity (e.g., 400 cP)
-
Tween 80 (Polysorbate 80)
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Homogenizer or sonicator
-
Analytical balance
-
Graduated cylinders and beakers
Procedure:
-
Prepare the Vehicle (0.5% CMC-Na, 0.2% Tween 80):
-
Heat approximately half of the final required volume of sterile water to 60-70°C.
-
Slowly add the CMC-Na powder to the heated water while stirring vigorously with a magnetic stirrer to create a vortex. This helps to prevent clumping.
-
Continue stirring until the CMC-Na is fully dispersed. The solution will appear milky.
-
Add the remaining volume of cold sterile water and continue to stir until the solution becomes clear and uniform. This may take several hours or can be left to stir overnight at room temperature.
-
Add Tween 80 to a final concentration of 0.2% (v/v) and mix thoroughly.
-
-
Prepare the this compound Suspension (Example for a 5 mg/mL concentration):
-
Weigh the required amount of this compound powder. For example, to prepare 10 mL of a 5 mg/mL suspension, weigh 50 mg of this compound.
-
Place the this compound powder in a suitable container.
-
Add a small volume of the prepared CMC-Na/Tween 80 vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing or vortexing to ensure a uniform suspension.
-
For a more uniform and stable suspension, homogenize or sonicate the mixture.
-
It is recommended to prepare the suspension fresh daily. If storage is necessary, store at 2-8°C and re-homogenize before each use.
-
Administration:
-
Administer the suspension to animals via oral gavage using an appropriately sized feeding needle.
-
The dosing volume should be calculated based on the animal's body weight (typically 5-10 mL/kg for mice).
Protocol 2: Intravenous Administration - Solubilized Formulation
This protocol describes the preparation of a solubilized formulation of this compound for intravenous injection. This formulation uses a co-solvent system to dissolve the poorly water-soluble compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure (to prepare a 4 mg/mL solution):
-
Prepare a Stock Solution:
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 40 mg/mL). Ensure the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
-
-
Prepare the Final Formulation (in a stepwise manner):
-
The final formulation will consist of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline (v/v/v/v).
-
For 1 mL of the final formulation, start with 400 µL of PEG300 in a sterile tube.
-
Add 100 µL of the 40 mg/mL this compound stock solution in DMSO. Mix well until the solution is clear.
-
Add 50 µL of Tween 80 and mix thoroughly.
-
Finally, add 450 µL of sterile saline slowly while mixing to avoid precipitation. The final concentration of this compound will be 4 mg/mL.
-
Administration:
-
Administer the solution to animals via intravenous injection (e.g., tail vein in mice).
-
The dosing volume should be calculated based on the animal's body weight (typically 5-10 mL/kg for mice).
-
Administer the solution slowly and observe the animal for any signs of distress, as co-solvent formulations can sometimes cause hemolysis or other adverse reactions.
Experimental Workflows and Signaling Pathway
PD-1/PD-L1 Signaling Pathway
This compound acts by disrupting the interaction between PD-1 on T-cells and PD-L1, which is often expressed on tumor cells. This interaction normally leads to the inhibition of T-cell activation and proliferation.
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a general workflow for an in vivo efficacy study of this compound in a humanized mouse model.
Caption: General experimental workflow for an in vivo efficacy study of this compound.
Important Considerations
-
Species Specificity: As this compound is specific for human PD-L1, standard syngeneic mouse models are not appropriate.[1] Humanized mouse models are required to evaluate the in vivo efficacy of this compound.
-
Dosage: The optimal in vivo dose for this compound has not been publicly reported. It is crucial to perform dose-finding studies to determine a safe and effective dose for the chosen animal model and route of administration.
-
Tolerability: Closely monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress, especially with the intravenous formulation.
-
Formulation Stability: It is recommended to prepare formulations fresh for each use, particularly the oral suspension, to ensure homogeneity and prevent degradation of the compound.
-
Data Gap: Researchers should be aware that there is a significant lack of publicly available in vivo pharmacokinetic and efficacy data for this compound. The protocols provided are based on general formulation principles and limited available information.
By following these guidelines and protocols, researchers can develop appropriate in vivo formulations of this compound for evaluation in relevant animal models, contributing to a better understanding of its therapeutic potential.
References
- 1. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeted Delivery of this compound for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: BMS-1166
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PD-1/PD-L1 inhibitor, BMS-1166.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO is high, typically reported to be between 100 mg/mL and 125 mg/mL.[1][2][3][4][5] However, achieving this maximum solubility is highly dependent on the quality of the DMSO used.
Q2: I am having trouble dissolving this compound in DMSO. What could be the issue?
A2: The most common reason for solubility issues with this compound in DMSO is the presence of water. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][3][6][7] This absorbed water can significantly reduce the solubility of this compound.[1] It is crucial to use fresh, anhydrous, or newly opened DMSO for preparing your stock solutions.[1][3][6]
Q3: How can I improve the dissolution of this compound in DMSO?
A3: To aid dissolution, sonication is recommended.[2][5] Gentle warming of the solution (e.g., to 37°C) can also help increase solubility.[5] Always ensure your vial is tightly sealed to prevent moisture absorption.
Q4: What is the recommended storage condition for this compound stock solutions in DMSO?
A4: For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C for up to one year.[1] For shorter-term storage, -20°C for up to one month is acceptable.[1][3] It is important to avoid repeated freeze-thaw cycles.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent small molecule inhibitor of the programmed cell death-1 (PD-1) and its ligand (PD-L1) interaction, with an IC50 of 1.4 nM.[1][3][8] It functions by binding to PD-L1 and inducing its dimerization, which sterically hinders the interaction with PD-1.[9][][11] This blockade of the PD-1/PD-L1 pathway alleviates the inhibition of T-cell activation.[3][11] Additionally, this compound has been shown to affect the glycosylation of PD-L1, preventing its transport from the endoplasmic reticulum to the Golgi apparatus.[][12][13]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitate observed in the DMSO stock solution upon storage. | 1. The storage temperature is too high. 2. The concentration of the stock solution is too high for the storage conditions. 3. The DMSO has absorbed water, reducing solubility. | 1. Store aliquots at -80°C for long-term storage. 2. If precipitation occurs at -20°C, consider preparing a slightly more dilute stock solution for short-term use. 3. Use fresh, anhydrous DMSO for stock preparation. Before use, gently warm the vial and vortex to redissolve the precipitate. |
| Difficulty dissolving the this compound powder in DMSO. | 1. The DMSO is not fresh or is of low purity (contains water). 2. Insufficient mixing. | 1. Use a new, sealed bottle of anhydrous, high-purity DMSO.[1][3][6] 2. Vortex the solution thoroughly and use sonication to aid dissolution.[2] Gentle warming can also be applied.[5] |
| Inconsistent results in cell-based assays. | 1. Degradation of this compound in the stock solution due to improper storage (e.g., multiple freeze-thaw cycles). 2. Inaccurate concentration of the stock solution due to incomplete dissolution or water absorption in DMSO. | 1. Prepare fresh working solutions from a properly stored, single-use aliquot of the stock solution for each experiment. 2. Ensure the compound is fully dissolved when preparing the stock solution. Use fresh DMSO to maintain the intended concentration. |
Quantitative Data
The following table summarizes the solubility and storage information for this compound.
| Parameter | Value | Source |
| Solubility in DMSO | 100 mg/mL (155.97 mM) | Selleck Chemicals[1] |
| 125 mg/mL (194.97 mM) | TargetMol, MedchemExpress, GlpBio[2][3][4][5] | |
| 30 mg/mL | Cayman Chemical[8] | |
| Solubility in Ethanol | 13 mg/mL | Selleck Chemicals[1] |
| Solubility in Water | Insoluble | Selleck Chemicals[1] |
| Stock Solution Storage | 1 year at -80°C in solvent 1 month at -20°C in solvent | Selleck Chemicals[1] |
| 6 months at -80°C 1 month at -20°C | MedchemExpress[3] | |
| Powder Storage | 3 years at -20°C | Selleck Chemicals[1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO (new, sealed bottle).
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. To a vial containing a known weight of this compound (e.g., 10 mg), add the calculated volume of anhydrous DMSO to achieve a 100 mM concentration. (Molecular Weight of this compound is 641.11 g/mol ). c. Vortex the vial thoroughly for several minutes. d. If the powder is not fully dissolved, sonicate the vial for 10-15 minutes. e. Once fully dissolved, aliquot the stock solution into single-use vials. f. Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: Troubleshooting workflow for this compound dissolution in DMSO.
Caption: Mechanism of action of this compound in blocking the PD-1/PD-L1 signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | PD-1/PD-L1 | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemat.com.pl [chemat.com.pl]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing BMS-1166 Concentration for Cell Culture: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PD-1/PD-L1 inhibitor, BMS-1166, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction.[1][2] It functions through a dual mechanism:
-
Induction of PD-L1 Dimerization: this compound binds to PD-L1 and induces its dimerization, which blocks its interaction with PD-1.[1][3]
-
Inhibition of PD-L1 Glycosylation and Trafficking: this compound prevents the proper glycosylation and maturation of PD-L1 by blocking its export from the endoplasmic reticulum (ER) to the Golgi apparatus.[4][5][6][7][] This leads to the accumulation of an under-glycosylated form of PD-L1 in the ER, rendering it unable to interact with PD-1 on the cell surface.[4][6]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is cell-line dependent. However, based on published data, a starting range of 1 µM to 10 µM is often used for in vitro cellular assays.[4][9][10] For example, a concentration of 10 µM has been used in co-culture experiments with PC9/PD-L1 and Jurkat/PD-1 cells.[4][10] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO.[1][2][11] For stock solutions, it can be dissolved in fresh DMSO at a high concentration (e.g., 100-125 mg/mL).[1][2][11] It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
-
Storage of Powder: Store at -20°C for up to 3 years.[1]
-
Storage of Stock Solutions: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months to a year, or at -20°C for up to 1 month.[1][2]
Q4: Is this compound cytotoxic to cells?
A4: this compound generally exhibits low toxicity towards various cell lines at effective concentrations.[2] However, high concentrations may lead to off-target effects or cytotoxicity. For instance, the IC50 for cytotoxicity in MDA-MB-231 breast cancer cells was reported to be 28.77 µM.[9] It is advisable to perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration range for your specific cell line.[4][9][12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low activity of this compound | Ineffective concentration. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations can range from nanomolar to low micromolar depending on the assay.[1] |
| Poor solubility of this compound. | Ensure the compound is fully dissolved in high-quality, anhydrous DMSO before diluting in culture medium.[2] Sonication may aid dissolution.[11][13] | |
| Instability of this compound in culture medium. | Prepare fresh dilutions of this compound in culture medium for each experiment. Avoid storing diluted solutions for extended periods. | |
| Low or no PD-L1 expression on target cells. | Confirm PD-L1 expression on your target cells using techniques like Western Blot or Flow Cytometry. Some cell lines may require stimulation with interferon-gamma (IFN-γ) to upregulate PD-L1 expression.[4][9][10] | |
| Inconsistent results between experiments | Variability in cell density or confluency. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase during treatment. |
| Freeze-thaw cycles of this compound stock. | Aliquot the stock solution after the initial preparation to avoid repeated freezing and thawing.[2][13] | |
| Differences in incubation time. | Maintain a consistent incubation time with this compound across all experiments. | |
| Unexpected cellular effects or toxicity | Off-target effects at high concentrations. | Lower the concentration of this compound. Perform a cytotoxicity assay to identify the non-toxic concentration range.[9] |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and include a vehicle control (DMSO alone) in your experiments. | |
| Contamination of cell culture. | Regularly check for and test for mycoplasma and other microbial contamination. |
Quantitative Data Summary
Table 1: IC50 and EC50 Values of this compound in Various Assays
| Assay Type | System/Cell Line | IC50 / EC50 | Reference |
| PD-1/PD-L1 HTRF Assay | Biochemical | 1.4 nM | [1][2][4] |
| PD-1/PD-L1 Interaction | Jurkat/PD-1 and CHO/PD-L1 co-culture | EC50 = 276 nM | [14] |
| Cytotoxicity (MTT Assay) | PC-9/PD-L1 cells (48h) | > 10 µM | [4] |
| Cytotoxicity (CCK-8 Assay) | MDA-MB-231 cells (48h) | 28.77 µM | [9] |
| Antiproliferative Activity | Mouse B16-F10 cells | DC50 = 0.39 µM | [1] |
| Growth Inhibition | CHO cells expressing PD-L1 | GI50 > 30 µM | [1] |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a fresh dilution of this compound from a DMSO stock solution in complete culture medium to the desired final concentration. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 17, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO2).[4][9][12]
-
Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as cell viability assays, western blotting, or flow cytometry.
Protocol 2: Co-culture Assay for PD-1/PD-L1 Inhibition
-
Cell Lines: Use a PD-L1 expressing cancer cell line (e.g., PC9/PD-L1, MDA-MB-231) and a PD-1 expressing T-cell line (e.g., Jurkat/PD-1).[4][6]
-
Pre-treatment of Cancer Cells: Seed the PD-L1 expressing cancer cells and allow them to adhere. Pre-treat these cells with varying concentrations of this compound or a vehicle control for 1 hour.[4][10]
-
Co-culture: Add the PD-1 expressing Jurkat cells to the wells containing the pre-treated cancer cells. A typical ratio is 4:1 (Jurkat:cancer cells).[4]
-
Incubation: Co-culture the cells for a specified time, for example, 17 hours.[4][10]
-
Analysis: Harvest the cells for analysis. T-cell activation can be assessed by measuring cytokine release (e.g., IL-2) by ELISA, or by using a reporter assay (e.g., NFAT-luciferase).[4][5] The interaction can also be monitored by Western blotting for PD-1 degradation in the Jurkat cells.[4]
Protocol 3: Western Blot for PD-L1 Glycosylation
-
Cell Lysis: Treat PD-L1 expressing cells with this compound (e.g., 10 µM for 17 hours).[4] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody against PD-L1. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Treatment with this compound is expected to show a decrease in the higher molecular weight, mature glycosylated form of PD-L1 and an increase in the lower molecular weight, under-glycosylated form.[4]
Visualizations
Caption: Mechanism of action of this compound.
Caption: A general workflow for cell-based experiments with this compound.
Caption: A decision tree for troubleshooting low this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SID 340590238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted Delivery of this compound for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | PD-1/PD-L1 | TargetMol [targetmol.com]
- 12. medsci.org [medsci.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
Technical Support Center: BMS-1166 Stability and Proper Storage
For researchers, scientists, and drug development professionals utilizing BMS-1166, ensuring the stability and integrity of the compound is paramount for reproducible and reliable experimental outcomes. This guide provides comprehensive information on the stability and proper storage conditions for this compound, along with troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1]
Q2: How should I store this compound solutions?
A2: Stock solutions of this compound, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles.[1] For optimal stability, store these aliquots at -80°C, which can preserve the solution for up to two years. If a -80°C freezer is unavailable, storage at -20°C is acceptable for up to one year.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in DMSO at concentrations up to 125 mg/mL (194.97 mM), though sonication may be required to achieve complete dissolution.[2] It is also soluble in ethanol (B145695) to a lesser extent. The compound is practically insoluble in water.[1]
Q4: I'm preparing an in vivo formulation. What solvents should I use?
A4: A common formulation for in vivo experiments involves a multi-component solvent system. One such system is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve a concentration of at least 4 mg/mL.[2] It is recommended to prepare these formulations fresh on the day of use.
Q5: My this compound solution appears to have precipitated. What should I do?
A5: Precipitation can occur, especially with concentrated stock solutions stored at lower temperatures. To redissolve the compound, gentle warming and sonication are recommended.[2] Before use, ensure the solution is clear and homogenous. To prevent precipitation, consider preparing aliquots at a slightly lower concentration.
Q6: Does moisture affect the stability of this compound?
A6: Yes, moisture can impact the solubility of this compound, particularly in DMSO. It is advised to use fresh, anhydrous DMSO for preparing stock solutions as moisture-absorbing DMSO can reduce solubility.[1]
Data Summary Tables
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration of Stability | Source(s) |
| Solid Powder | -20°C | Up to 3 years | [1] |
| Solution in DMSO | -80°C | Up to 2 years | |
| Solution in DMSO | -20°C | Up to 1 year |
Table 2: Solubility Data
| Solvent | Concentration | Notes | Source(s) |
| DMSO | Up to 125 mg/mL (194.97 mM) | Sonication may be necessary. | [2] |
| Ethanol | 13 mg/mL | [1] | |
| Water | Insoluble | [1] | |
| In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) | ≥ 4 mg/mL (6.24 mM) | Prepare fresh. Sonication may be needed. | [2] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound will not fully dissolve | - Insufficient solvent volume.- Inappropriate solvent.- Presence of moisture in DMSO. | - Increase solvent volume or create a more dilute stock solution.- Use fresh, anhydrous DMSO.- Gently warm the solution and use sonication to aid dissolution. |
| Precipitate forms in solution upon storage | - Solution is supersaturated.- Storage temperature is too low for the concentration. | - Gently warm and sonicate to redissolve before use.- Prepare less concentrated stock solutions.- Ensure the compound is fully dissolved before freezing. |
| Inconsistent experimental results | - Degradation of the compound due to improper storage or handling.- Repeated freeze-thaw cycles. | - Aliquot stock solutions to minimize freeze-thaw cycles.- Verify storage conditions and duration.- Prepare fresh working solutions from a new stock aliquot for each experiment. |
| Difficulty with in vivo formulation | - Components are not fully miscible.- Precipitation upon addition of aqueous components. | - Add solvents sequentially and ensure the solution is clear before adding the next component.- Gentle warming and sonication can help maintain solubility. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of solid this compound (Molecular Weight: 641.11 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh 6.41 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution until the compound is fully dissolved. If necessary, use a sonicator bath for a few minutes to ensure complete dissolution.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. Store the aliquots at -80°C for long-term storage (up to 2 years).
General Protocol for a Stability-Indicating HPLC Method
While a specific, validated stability-indicating HPLC method for this compound is not publicly available, a general reverse-phase HPLC (RP-HPLC) method can be developed and validated. This protocol serves as a starting point and will require optimization.
-
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (to be optimized):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound.
-
Injection Volume: 10 µL.
-
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, this compound should be subjected to forced degradation under various stress conditions as outlined by ICH guidelines Q1A(R2). This includes:
-
Acidic Conditions: e.g., 0.1 N HCl at 60°C for a specified time.
-
Basic Conditions: e.g., 0.1 N NaOH at 60°C for a specified time.
-
Oxidative Conditions: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: e.g., Dry heat at a high temperature.
-
Photostability: Exposure to light as per ICH Q1B guidelines.
-
-
Method Validation: The optimized HPLC method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Visual Guides
This compound Handling and Storage Workflow
Caption: Workflow for handling and storing this compound.
Decision Tree for Troubleshooting this compound Solution Issues
Caption: Decision tree for troubleshooting this compound solutions.
References
Potential off-target effects of BMS-1166 in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro use of BMS-1166, a potent small-molecule inhibitor of the PD-1/PD-L1 interaction.
Introduction to this compound
This compound is a small-molecule inhibitor that potently disrupts the interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), with a reported IC50 of 1.4 nM in a homogeneous time-resolved fluorescence (HTRF) binding assay.[1] Its primary mechanism of action involves inducing the dimerization of PD-L1, which sterically hinders its binding to PD-1.[1] A key aspect of its cellular activity is the specific inhibition of human PD-L1 (hPD-L1) N-linked glycosylation, which blocks its export from the endoplasmic reticulum (ER) to the Golgi apparatus.[2][3] This leads to the accumulation of under-glycosylated PD-L1 in the ER and a reduction of its expression on the cell surface.[3] It is important to note that this compound is specific for human PD-L1 and does not show activity against mouse PD-L1. While this compound has been shown to have low toxicity in tested cell lines, comprehensive public data on its broader off-target profile, such as kinome-wide selectivity, is limited.[4]
Quantitative Data Summary
The following table summarizes the key in vitro potency values for this compound from various assays.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| PD-1/PD-L1 Interaction IC50 | 1.4 nM | HTRF Binding Assay | Biochemical | [1] |
| PD-1/PD-L1 Interaction IC50 | 7 nM | TR-FRET Assay | Biochemical | [5] |
| PD-L1 Binding Affinity (KD) | 5.7 x 10⁻⁹ M | Surface Plasmon Resonance (SPR) | Biochemical | [6] |
| Cytotoxicity EC50 | 40.5 μM | Cell Viability Assay | Jurkat | [4] |
| T-Cell Activation EC50 | Not explicitly quantified, but demonstrated dose-dependent activation | Jurkat/CHO co-culture | Jurkat, CHO | [4] |
| Cytotoxicity IC50 | 28.77 μM | Cytotoxicity Assay | MDA-MB-231 | [7] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental procedures and the biological context of this compound's action, the following diagrams illustrate key signaling pathways and workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 6. Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Delivery of this compound for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in BMS-1166 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-1166, a potent small molecule inhibitor of the PD-1/PD-L1 interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the PD-1/PD-L1 immune checkpoint.[1][2] Its primary mechanism involves binding to PD-L1, which induces dimerization of the PD-L1 protein.[][4] This dimerization sterically hinders the interaction between PD-L1 and its receptor, PD-1, on T-cells.[1][2] Additionally, this compound has been shown to block the export of PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus, which interferes with its proper glycosylation and subsequent cell surface expression.[][5][6]
Q2: What is the reported IC50 of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for the PD-1/PD-L1 interaction is most consistently reported as 1.4 nM in homogenous time-resolved fluorescence (HTRF) binding assays.[1][6][7][8] However, it is crucial to note that the effective concentration can vary significantly depending on the experimental setup. For instance, in cell-based reporter assays, the EC50 has been reported to be 276 nM.[7]
Q3: What are the recommended solvents and storage conditions for this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is important to use freshly opened, anhydrous DMSO as the compound's solubility can be affected by moisture.[2][8] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year.[2] For in vivo studies, a common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][9] It is recommended to prepare in vivo working solutions fresh on the day of use.[1]
Troubleshooting Guide
This guide addresses common issues that may lead to inconsistent results in experiments involving this compound.
Issue 1: High Variability in IC50/EC50 Values Between Assays
Possible Causes:
-
Different Assay Formats: Cell-free assays (like HTRF or SPR) measure direct binding inhibition, while cell-based assays are influenced by additional factors like cell permeability, target engagement in a cellular context, and downstream signaling events.[10]
-
Cell Line Differences: The expression levels of PD-L1 and other interacting partners can vary significantly between different cell lines, impacting the observed potency of this compound.
-
Compound Solubility and Stability: Poor solubility or degradation of this compound in aqueous assay buffers can lead to inaccurate concentration determination and reduced activity.
Solutions:
-
Acknowledge Assay-Dependent Differences: Be aware that IC50 values from biochemical assays will likely differ from EC50 values obtained in cellular assays. Use a consistent assay format for comparative studies.
-
Thoroughly Characterize Cell Lines: Before conducting experiments, quantify PD-L1 expression levels in your chosen cell lines using techniques like flow cytometry or western blotting.
-
Ensure Proper Compound Handling: Use high-quality, anhydrous DMSO to prepare stock solutions.[2][8] When diluting into aqueous buffers, ensure the final DMSO concentration is low and consistent across experiments to avoid solubility issues. Sonication may be required to fully dissolve the compound.[9]
Issue 2: Lower Than Expected Potency in Cell-Based Assays
Possible Causes:
-
PD-L1 Glycosylation State: this compound's mechanism involves disrupting PD-L1 trafficking and glycosylation.[][6] The glycosylation status of PD-L1, which can be influenced by cell type and culture conditions, is critical for its interaction with PD-1.[5] Inconsistent or incomplete inhibition of glycosylation may lead to variable results.
-
Off-Target Effects: While this compound is a potent PD-L1 inhibitor, high concentrations may lead to off-target effects that could confound results in complex cellular systems.[11]
-
Presence of Soluble PD-L1: Soluble forms of PD-L1 in cell culture media can compete with cell-surface PD-L1 for binding to this compound, potentially reducing its apparent potency.
Solutions:
-
Monitor PD-L1 Glycosylation: When troubleshooting, consider performing a western blot to analyze the molecular weight of PD-L1. Treatment with this compound should result in an increase in the lower molecular weight, under-glycosylated form of PD-L1.[6][12]
-
Perform Dose-Response Curves: Always conduct experiments over a wide range of this compound concentrations to identify the optimal working concentration and to observe potential toxicity or off-target effects at higher doses.
-
Use Serum-Free or Low-Serum Media: If feasible for your cell lines, consider using serum-free or reduced-serum media to minimize interference from soluble proteins.
Quantitative Data Summary
The following table summarizes the reported potency of this compound across different experimental assays.
| Assay Type | Target/Cell Line | Endpoint | IC50 / EC50 (nM) | Reference |
| HTRF Binding Assay | Recombinant PD-1/PD-L1 | Fluorescence Resonance Energy Transfer | 1.4 | [1][6][7][8] |
| Cell-Based Reporter Assay | Jurkat-PD-1 / CHO-PD-L1 Co-culture | Luciferase Activity | 276 | [7] |
| Surface Plasmon Resonance (SPR) | Immobilized PD-1 / Soluble PD-L1 | Binding Kinetics | 85.4 | [10] |
Experimental Protocols
Protocol 1: PD-L1/PD-1 Interaction Assay (HTRF)
This protocol is adapted from the general principles of HTRF assays used to characterize this compound.[6][12]
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in an appropriate assay buffer containing a low percentage of DMSO.
-
Prepare solutions of recombinant human PD-1 and PD-L1 proteins tagged with HTRF donor and acceptor fluorophores (e.g., Lumi4-Tb and d2).
-
-
Assay Procedure:
-
In a microplate, add the this compound dilutions.
-
Add the tagged PD-1 and PD-L1 proteins to the wells.
-
Incubate the plate at room temperature for the recommended time to allow for binding equilibrium.
-
-
Data Acquisition:
-
Read the plate using an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio and plot the results against the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot for PD-L1 Glycosylation
This protocol is based on methodologies described in studies investigating the effect of this compound on PD-L1.[6][12]
-
Cell Treatment:
-
Culture PD-L1 expressing cells (e.g., H1975) to the desired confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for 17 hours.[12]
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for PD-L1.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
Observe for a shift in the molecular weight of PD-L1, with an increase in the lower molecular weight band indicating reduced glycosylation.
-
Visualizations
Caption: PD-1/PD-L1 signaling and this compound inhibition mechanism.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 4. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 6. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | PD-1/PD-L1 | TargetMol [targetmol.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor KYA1797K: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing In Vivo Bioavailability of BMS-1166
Welcome to the technical support center for BMS-1166, a potent small-molecule inhibitor of the PD-1/PD-L1 interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the in vivo bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small-molecule inhibitor that disrupts the interaction between Programmed Death-1 (PD-1) and its ligand, PD-L1, with a potent in vitro IC50 of 1.4 nM.[1] Its mechanism of action is twofold: it induces the dimerization of PD-L1 on the cell surface, which sterically hinders the binding of PD-1.[2] Additionally, this compound has been shown to block the export of PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus. This intracellular retention disrupts proper glycosylation of PD-L1, further impairing its function and its interaction with PD-1.[3][4][]
Q2: What are the main challenges associated with the in vivo use of this compound?
A2: The primary challenges for in vivo studies with this compound are its poor aqueous solubility and its species-specific activity. This compound is reported to be insoluble in water, which can lead to low oral bioavailability.[6] Furthermore, this compound is highly specific for human PD-L1, limiting its efficacy and study in standard preclinical animal models like wild-type mice.[3][7]
Q3: Are there any known physicochemical properties of this compound that are relevant to its bioavailability?
A3: Yes, some key properties of this compound are available and summarized in the table below. The high molecular weight and predicted low aqueous solubility are factors that can contribute to poor oral bioavailability.
| Property | Value | Source |
| Molecular Weight | 641.11 g/mol | [6] |
| Formula | C36H33ClN2O7 | [6] |
| Aqueous Solubility | Insoluble | [6] |
| DMSO Solubility | 100-125 mg/mL | [6][8] |
| Ethanol Solubility | 13 mg/mL | [6] |
Q4: What formulation strategies can be used to improve the bioavailability of this compound?
A4: Given its poor aqueous solubility, several formulation strategies can be employed to enhance the in vivo bioavailability of this compound. These include:
-
Co-solvent Systems: Utilizing a mixture of solvents to dissolve this compound for parenteral administration. A commonly suggested formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[8]
-
Nanoformulations: Encapsulating this compound into nanoparticles, such as polymeric micelles, can improve its solubility, stability, and potentially provide targeted delivery. A T7-peptide modified PEG-PCL micellar formulation of this compound (BMS-T7) has been shown to enhance its efficacy in in vitro cancer models.[7][9][10]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be explored to improve the oral absorption of poorly soluble compounds by forming micro- or nano-emulsions in the gastrointestinal tract.
-
Particle Size Reduction: Techniques such as micronization or nanocrystallization can increase the surface area of the drug, which can lead to an improved dissolution rate and consequently better absorption.[11]
Troubleshooting Guide for In Vivo Experiments
This guide addresses common issues encountered during in vivo studies with this compound and other poorly soluble compounds.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation of this compound upon dilution of DMSO stock in aqueous vehicle. | The dramatic increase in solvent polarity upon dilution causes the compound to crash out of solution. | 1. Optimize Co-Solvent Concentration: Maintain a sufficient concentration of the organic co-solvent (e.g., DMSO, PEG400) in the final formulation. The final DMSO concentration should ideally be kept below 10% to minimize toxicity.[12] 2. Use Surfactants or Cyclodextrins: Incorporate a biocompatible surfactant (e.g., Tween® 80, Cremophor® EL) or a cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin) to enhance and maintain solubility in the aqueous phase.[12] 3. Gentle Warming and Sonication: Gentle warming (to ~37°C) and sonication can aid in the initial dissolution and prevent immediate precipitation.[12][13] 4. pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle might improve solubility.[13] |
| Low and variable bioavailability after oral administration. | Dissolution rate-limited absorption in the gastrointestinal tract. | 1. Reduce Particle Size: Employ micronization or nanocrystallization techniques to increase the surface area for dissolution.[11] 2. Amorphous Solid Dispersions: Formulate this compound as a solid dispersion in a polymer matrix to enhance its dissolution rate. 3. Lipid-Based Formulations: Consider formulating this compound in a lipid-based system like SEDDS to improve solubilization in the gut. |
| Lack of in vivo efficacy in standard mouse models. | This compound is specific to human PD-L1 and does not effectively inhibit mouse PD-L1.[3][7] | 1. Utilize Humanized Mouse Models: Employ mouse models engrafted with a human immune system (e.g., Hu-NSG mice) or models where the murine PD-L1 gene is replaced with its human counterpart.[14][15][16] These models provide a more relevant system for evaluating human-specific therapies. |
| Vehicle-induced toxicity in animals. | The chosen solvents or excipients are not well-tolerated at the administered dose. | 1. Reduce Vehicle Concentration: Optimize the formulation to use the minimum effective concentration of potentially toxic excipients like DMSO. 2. Explore Alternative Vehicles: Investigate aqueous suspensions with GRAS (Generally Regarded As Safe) excipients or well-tolerated lipid-based formulations. 3. Conduct Tolerability Studies: Perform preliminary studies to determine the maximum tolerated dose of the vehicle alone. |
| Compound instability in formulation. | This compound may degrade over time in certain solvent systems or under specific storage conditions. | 1. Assess Compound Stability: Conduct stability studies of this compound in the chosen formulation under intended storage and experimental conditions. One study has investigated the decomposition of this compound.[2][17] 2. Prepare Fresh Formulations: Prepare dosing solutions immediately before administration to minimize degradation. |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Parenteral Administration
This protocol is based on a commonly used vehicle for poorly soluble compounds for in vivo research.[8]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween® 80, sterile
-
Saline (0.9% NaCl), sterile
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL). Gentle warming and sonication may be required to fully dissolve the compound.
-
In a separate sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.
-
To prepare the final dosing solution, slowly add the required volume of the this compound stock solution to the vehicle to achieve the desired final concentration (e.g., 4 mg/mL).
-
Vortex the solution thoroughly to ensure homogeneity.
-
It is recommended to prepare this formulation fresh before each use.
Protocol 2: Preparation of BMS-T7 Polymeric Micelles
This protocol is adapted from a published study on a nanoformulation of this compound.[9]
Materials:
-
This compound powder
-
T7-PEG-PCL polymer
-
Dimethylformamide (DMF)
-
Dialysis membrane (MWCO 7000 Da)
-
Distilled water
Methodology:
-
Dissolve the T7-PEG-PCL polymer and this compound in DMF at a mass ratio of 20:1.
-
Once fully dissolved, transfer the solution into a dialysis bag.
-
Perform dialysis against distilled water for 12-24 hours, changing the water at least three times to ensure complete removal of DMF.
-
The resulting solution will contain the this compound-loaded micelles (BMS-T7).
-
Characterize the micelles for particle size, drug loading, and encapsulation efficiency using appropriate analytical techniques (e.g., dynamic light scattering, HPLC).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Targeted Delivery of this compound for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | PD-1/PD-L1 | TargetMol [targetmol.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Targeted Delivery of this compound for Enhanced Breast Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of a novel humanized mouse model for improved evaluation of in vivo anti-cancer effects of anti-PD-1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Humanized mice in studying efficacy and mechanisms of PD-1-targeted cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. td2inc.com [td2inc.com]
- 17. researchgate.net [researchgate.net]
BMS-1166 Technical Support Center: Troubleshooting High-Concentration Cytotoxicity
Welcome to the technical support center for BMS-1166. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in-vitro experiments, with a specific focus on mitigating cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, with an IC50 of 1.4 nM.[1][2] It functions by inducing the dimerization of PD-L1, which blocks its binding to the PD-1 receptor on T-cells.[2] A unique secondary mechanism of this compound involves the inhibition of PD-L1 glycosylation. This interference prevents the proper transport of the PD-L1 protein from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to its functional inactivation.[3][4][5]
Q2: I am observing significant cytotoxicity in my cell cultures when using this compound at high concentrations. Is this expected?
While this compound is generally reported to have low toxicity towards various cell lines, high concentrations can lead to off-target effects and subsequent cytotoxicity.[1][6] The half-maximal effective concentration (EC50) for cytotoxicity can vary significantly between cell lines. For instance, in Jurkat T-cells, the EC50 has been reported to be 40.5 μM.[6] It is crucial to determine the optimal concentration range for your specific cell line to balance efficacy with minimal cytotoxicity.
Q3: What are the typical cytotoxic concentrations of this compound in different cancer cell lines?
The cytotoxic effects of this compound are dose-dependent and vary across different cell lines. Below is a summary of reported IC50 and EC50 values.
| Cell Line | Cancer Type | Metric | Value (μM) | Reference |
| Jurkat T-cells | Leukemia | EC50 | 40.5 | [6] |
| CHO-K1 | Ovarian Cancer | EC50 | >50 | [6] |
| MDA-MB-231 | Breast Cancer | IC50 | 28.77 | [7] |
| SW480 | Colorectal Cancer | IC50 | Not explicitly stated, but dose-dependent decrease in viability observed. | [8] |
| SW480R (this compound resistant) | Colorectal Cancer | IC50 | Higher than parental SW480 | [8] |
| PC-9 | Lung Cancer | No significant cytotoxicity at concentrations that inhibit PD-L1 transport. | [7] |
Q4: How can I mitigate the cytotoxic effects of this compound in my experiments without compromising its efficacy?
There are two primary strategies to mitigate high-concentration cytotoxicity:
-
Combination Therapy: Utilizing this compound in combination with other therapeutic agents can create synergistic effects, allowing for the use of lower, less toxic concentrations of this compound. A notable example is the combination with the PI3K/mTOR inhibitor, BEZ235.[8]
-
Targeted Drug Delivery: Encapsulating this compound in a targeted delivery system, such as T7-modified polymeric micelles, can enhance its delivery to cancer cells, thereby increasing local concentration at the target site while reducing systemic exposure and off-target cytotoxicity.[7]
Troubleshooting Guides
Issue 1: High levels of apoptosis observed in non-target cells.
Potential Cause: Off-target effects of this compound at high concentrations.
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response curve to determine the lowest effective concentration of this compound for PD-1/PD-L1 inhibition in your specific cell line.
-
Implement Combination Therapy: Consider combining a lower dose of this compound with a synergistic agent like BEZ235. This approach has been shown to enhance apoptosis in cancer cells specifically, potentially allowing for a reduction in the required this compound concentration.[6][8]
-
Utilize a Targeted Delivery System: If off-target effects are a significant concern, a targeted delivery approach using T7-modified polymeric micelles can help concentrate the drug at the tumor site.
Experimental Protocols
Protocol 1: Combination Therapy with this compound and BEZ235 in Colorectal Cancer Cells (SW480)
This protocol is adapted from studies demonstrating the synergistic pro-apoptotic effects of combining this compound and the PI3K/mTOR inhibitor, BEZ235.[8][9]
Materials:
-
SW480 colorectal cancer cells
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
BEZ235 (stock solution in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed SW480 cells in 96-well plates at a density of 4 x 10^4 cells/mL in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and BEZ235 in culture medium from your stock solutions.
-
Treat the cells with varying concentrations of this compound alone, BEZ235 alone, and in combination for 24 hours. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Cell Viability Assessment (MTT Assay):
-
After the 24-hour incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Analyze the data for synergistic effects using appropriate software (e.g., CompuSyn).
Protocol 2: Preparation of T7-Modified PEG-PCL Micelles for Targeted Delivery of this compound
This protocol outlines the preparation of T7 peptide-modified polymeric micelles for the targeted delivery of this compound, based on the nanoprecipitation method.[7]
Materials:
-
mPEG-PCL (monomethoxy-poly(ethylene glycol)-poly(ε-caprolactone)) copolymer
-
T7 peptide (HAIYPRH)
-
This compound
-
Distilled water
Procedure:
-
Copolymer and Drug Dissolution: Dissolve a specific amount of mPEG-PCL copolymer and this compound in chloroform. The ratio of polymer to drug will need to be optimized for desired loading efficiency.
-
Micelle Formation:
-
Inject the chloroform solution drop-wise into distilled water while stirring magnetically.
-
Continue stirring at room temperature to allow for the complete evaporation of the chloroform. This process facilitates the self-assembly of the amphiphilic copolymers into micelles, encapsulating the hydrophobic this compound in the core.
-
-
Surface Modification with T7 Peptide: The T7 peptide can be conjugated to the surface of the micelles. This typically involves using a copolymer that has a reactive group on the PEG end, which can then be coupled to the T7 peptide. The specific chemistry for this conjugation will depend on the functional groups available on the polymer and peptide.
-
Characterization:
-
Particle Size and Zeta Potential: Determine using dynamic light scattering (DLS).
-
Morphology: Visualize using transmission electron microscopy (TEM).
-
Encapsulation Efficiency and Drug Loading: Quantify the amount of encapsulated this compound using high-performance liquid chromatography (HPLC) after disrupting the micelles with a suitable solvent.
-
In Vitro Drug Release: Evaluate the release profile of this compound from the micelles over time in a buffer solution mimicking physiological conditions.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound mechanism of action on the PD-1/PD-L1 signaling pathway.
Caption: Experimental workflow for combination therapy cytotoxicity assessment.
Caption: Synergistic mechanism of this compound and BEZ235 on cancer cell apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual PI3K/mTOR Inhibitor BEZ235 combined with this compound Promoting Apoptosis in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Delivery of this compound for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual PI3K/mTOR Inhibitor BEZ235 combined with this compound Promoting Apoptosis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Optimizing incubation time for BMS-1166 in cell assays
Welcome to the technical support center for BMS-1166. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the PD-1/PD-L1 immune checkpoint interaction.[1][2] Its primary mechanisms of action are:
-
Induction of PD-L1 Dimerization: this compound binds to PD-L1 and induces its dimerization, which blocks the interaction with its receptor, PD-1.[1][3]
-
Inhibition of PD-L1 Glycosylation and Trafficking: this compound blocks the export of PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus.[3][4][5] This interference with post-translational modification leads to the accumulation of under-glycosylated PD-L1 in the ER, preventing its surface expression and function.[5]
Q2: What are the common cell-based assays used to evaluate the activity of this compound?
A2: Common cell-based assays for this compound include:
-
NFAT Reporter Assays: These assays measure the activation of T-cells (e.g., Jurkat cells expressing PD-1 and an NFAT-driven reporter gene) when co-cultured with PD-L1-expressing cells.[4]
-
Cytotoxicity Assays: These are used to determine the concentration range at which this compound may be toxic to the cell lines being used.[6][7]
-
PD-L1 Glycosylation and Expression Analysis: Western blotting or flow cytometry can be used to assess the impact of this compound on the glycosylation status and cellular localization of PD-L1.[5]
-
T-cell Activation and Proliferation Assays: These assays measure the restoration of T-cell function in the presence of this compound, often by quantifying cytokine secretion (e.g., IL-2) or proliferation.
Q3: How should I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration of this compound is cell-type and assay-dependent. It is recommended to perform a dose-response experiment to determine the half-maximal effective concentration (EC50) for your specific system. A typical starting concentration range for in vitro assays is between 1 nM and 10 µM. For instance, an EC50 of 276 nM has been reported in a Jurkat/CHO co-culture reporter assay.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibitory effect observed | Suboptimal Incubation Time: The incubation period may be too short for this compound to exert its effect. | Perform a time-course experiment, testing a range of incubation times (e.g., 6, 12, 24, 48 hours) to identify the optimal duration for your specific assay and cell line. |
| Low Compound Concentration: The concentration of this compound may be too low to be effective in your system. | Perform a dose-response experiment with a wider concentration range to determine the EC50. | |
| Low PD-L1 Expression: The target cells may not express sufficient levels of PD-L1. | Verify PD-L1 expression using techniques like Western Blot or flow cytometry. Consider using IFN-γ to induce PD-L1 expression if appropriate for your cell line. | |
| High background signal in the assay | Non-specific Binding: The inhibitor may be binding non-specifically to other cellular components. | Include appropriate blocking agents in your assay buffer and ensure proper washing steps are performed. |
| High Basal Activity: The reporter gene or signaling pathway may have high basal activity in your cell line. | Optimize cell seeding density and assay reagent concentrations. Consider using a different reporter system if the issue persists. | |
| Inconsistent results between experiments | Cell Passage Number Variability: Using cells at different passage numbers can lead to inconsistent responses. | Use cells within a consistent and low passage number range for all experiments. |
| Inhibitor Preparation: Inconsistent preparation of this compound stock and working solutions. | Prepare fresh dilutions of the inhibitor for each experiment from a validated stock solution. Ensure complete dissolution in the recommended solvent (e.g., DMSO). | |
| Incubator Condition Fluctuations: Variations in CO2 levels and temperature can affect cell health and assay performance. | Ensure proper calibration and regular maintenance of laboratory incubators. | |
| Cell death observed at expected effective concentrations | Cytotoxicity of this compound: The inhibitor may be toxic to your specific cell line at the tested concentrations. | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the toxic concentration range. Use concentrations below this threshold for your functional assays. For example, a 48-hour incubation has been used to assess cytotoxicity in PC-9/PD-L1 cells.[5] |
Experimental Protocols & Data
Optimizing Incubation Time for a T-Cell Activation Assay
This protocol provides a general framework for determining the optimal pre-incubation time of this compound with PD-L1 expressing cells before co-culturing with PD-1 expressing T-cells.
Objective: To find the shortest incubation time of this compound that results in the maximum restoration of T-cell activation.
Materials:
-
PD-L1 expressing cancer cell line (e.g., PC-9, MDA-MB-231)
-
PD-1 expressing Jurkat T-cell line with an NFAT-luciferase reporter
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed the PD-L1 expressing cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Addition: Add this compound at a fixed, non-toxic concentration (e.g., 1 µM) to the cancer cells. Include a vehicle control (DMSO).
-
Time-Course Incubation: Incubate the plate for different durations (e.g., 4, 8, 12, 17, 24 hours).
-
Co-culture: After each incubation time point, add the PD-1 expressing Jurkat T-cells to the wells.
-
Activation: Co-culture the cells for a fixed period to allow for T-cell activation (e.g., 12 hours).
-
Luciferase Assay: Measure the luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Plot the luciferase activity against the this compound pre-incubation time. The optimal time is the shortest duration that yields the maximum signal.
Summary of Incubation Times from Literature
| Assay Type | Cell Line(s) | This compound Incubation Time | Co-culture/Post-treatment Incubation | Reference |
| PD-L1 Glycosylation Analysis | PC-9/PD-L1 | 17 hours | N/A | [5] |
| Cytotoxicity Assay | PC-9/PD-L1 | 48 hours | N/A | [5] |
| NFAT Luciferase Reporter Assay | PC-9/PD-L1 and Jurkat/PD-1 | 17 hours (pre-incubation with PC-9/PD-L1) | 12 hours | [5] |
| T-cell Apoptosis Assay | MDA-MB-231 and Jurkat | 48 hours | N/A | [6] |
| Immunofluorescence Imaging | MDA-MB-231 | 48 hours | N/A | [6] |
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound action on the PD-L1 signaling pathway.
Experimental Workflow for Incubation Time Optimization
Caption: A logical workflow for determining the optimal incubation time.
References
- 1. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medsci.org [medsci.org]
- 4. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Delivery of this compound for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dissolving BMS-1166 with Sonication
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing sonication for the effective dissolution of BMS-1166. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and relevant technical data.
Troubleshooting Guide
Encountering issues while dissolving this compound? Consult the guide below for common problems and their solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound powder is not dissolving in DMSO, even with vortexing. | The concentration may be too high for simple vortexing to be effective. Insufficient mechanical energy to break down compound aggregates. | Use a bath sonicator or a probe sonicator to provide additional energy. Sonicate in short bursts (e.g., 5-10 seconds on, 15-20 seconds off) to prevent overheating. Ensure you are using fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[1] |
| Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer. | The compound is crashing out of solution due to the change in solvent polarity. The final concentration in the aqueous buffer is above its solubility limit. | Decrease the final concentration of this compound in the aqueous medium. Consider adding a surfactant (e.g., Tween-20 at 0.01-0.1%) or a co-solvent (e.g., PEG300, ethanol) to the aqueous buffer to improve solubility.[2] When diluting, add the DMSO stock to the aqueous buffer slowly while vortexing to ensure rapid mixing. |
| The solution appears cloudy or contains visible particulates after sonication. | Incomplete dissolution. The sonication time or intensity was insufficient. The compound may have degraded due to excessive heat. | Visually inspect the solution. If particulates remain, continue sonication in short, pulsed intervals while keeping the sample on ice.[2] If cloudiness persists, it might indicate the formation of very fine, insoluble aggregates. In such cases, centrifugation or filtration (using a 0.22 µm filter) can be used to clarify the solution, but this may reduce the actual concentration. Consider that sonication can sometimes generate sub-micron particles, giving the illusion of dissolution.[3] |
| Inconsistent experimental results using the prepared this compound solution. | The actual concentration of the soluble compound is lower than the intended concentration due to incomplete dissolution or precipitation. The compound may have degraded during preparation. | Always ensure the solution is clear before use. Prepare fresh working solutions for each experiment.[4] When possible, verify the concentration of your final solution using an appropriate analytical method like HPLC. |
Frequently Asked Questions (FAQs)
Q1: Why is sonication recommended for dissolving this compound?
A1: Sonication utilizes high-frequency sound waves to create cavitation, a process where microscopic bubbles form and collapse. This generates intense local energy, which helps to break apart solid particles and increase the surface area exposed to the solvent, thereby accelerating dissolution, especially for compounds with poor solubility.[5][6] For this compound, particularly at high concentrations in DMSO, sonication provides the necessary energy to overcome the forces holding the compound in a solid state.[7]
Q2: What type of sonicator should I use: a bath or a probe sonicator?
A2: For dissolving small volumes of compounds in vials or tubes, a bath sonicator is generally sufficient and convenient.[5] It provides indirect sonication and is less likely to cause overheating. A probe sonicator delivers more focused and intense energy, which can be useful for very difficult-to-dissolve compounds or larger volumes. However, it also generates more heat and requires careful control to prevent sample degradation.
Q3: Can I heat the solution to aid in dissolving this compound?
A3: Gentle heating (e.g., a 37°C water bath) can be used in conjunction with sonication to help dissolve this compound.[2] However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. It is recommended to use minimal heat and for the shortest duration necessary.
Q4: Will sonication degrade my this compound compound?
A4: Prolonged sonication, especially with a high-intensity probe sonicator, can generate significant heat, which may lead to the degradation of temperature-sensitive compounds. To mitigate this risk, it is recommended to sonicate in short pulses and to keep the sample vessel on ice or in a cooling bath during the process.[2] For most small molecules, sonication under controlled temperature conditions is unlikely to cause degradation.[8]
Q5: What is the maximum recommended concentration of DMSO in my cell-based assays?
A5: For most cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or other off-target effects. It is always best to determine the tolerance of your specific cell line to DMSO in a preliminary experiment.
Quantitative Data Summary
The solubility of this compound in various solvents is summarized below. Please note that sonication is often recommended to achieve these concentrations.
| Solvent | Maximum Solubility | Molar Concentration | Reference |
| DMSO | 125 mg/mL | 194.97 mM | [9] |
| DMSO | 100 mg/mL | 155.97 mM | [1] |
| Ethanol | 13 mg/mL | 20.28 mM | [1] |
| Water | Insoluble | N/A | [1] |
| In vivo Formulation 1 | |||
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL | ≥ 3.24 mM | [4] |
| In vivo Formulation 2 | |||
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | ≥ 3.24 mM | [4] |
| In vivo Formulation 3 | |||
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 3.24 mM | [4] |
Note: "≥" indicates that the solubility is at least the value stated, but the saturation point was not determined.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 641.11 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, you would need 64.11 mg of this compound.
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes to create a suspension.
-
Sonication:
-
Place the vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the level of the solution in the vial.
-
Sonicate in short bursts of 5-10 minutes. After each burst, visually inspect the solution for undissolved particles.
-
If necessary, gently vortex the vial between sonication cycles.
-
Continue this process until the solution is completely clear and no solid particles are visible. To prevent overheating, you can place the vial in an ice bath during sonication.
-
-
Final Check and Storage: Once fully dissolved, briefly centrifuge the vial to ensure no undissolved material is present on the walls of the tube. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Visualizations
This compound Mechanism of Action
This compound is a small molecule inhibitor of the PD-1/PD-L1 interaction. It functions by binding to PD-L1, inducing its dimerization, and thereby blocking its interaction with the PD-1 receptor on T-cells.[4][10] This action alleviates the PD-L1-induced exhaustion of T-cells and restores their anti-tumor activity.[1][10]
Caption: Signaling pathway of this compound inhibiting the PD-1/PD-L1 interaction.
Experimental Workflow for Dissolving this compound
The following diagram illustrates the logical steps for preparing a this compound solution, including troubleshooting checkpoints.
Caption: Workflow for dissolving this compound, including troubleshooting steps.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Small Molecule PD-L1 Inhibitors: BMS-1166 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The advent of immune checkpoint inhibitors has revolutionized cancer therapy. While monoclonal antibodies targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) axis have seen significant clinical success, the development of small molecule inhibitors offers potential advantages, including oral bioavailability, improved tumor penetration, and shorter half-lives, which may allow for better management of immune-related adverse events.[][2][3]
BMS-1166, developed by Bristol-Myers Squibb, is a potent and well-characterized small molecule inhibitor of the PD-1/PD-L1 interaction.[4][5][6] This guide provides an objective comparison of this compound with other notable small molecule PD-L1 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in the field.
Mechanisms of Action: Beyond Simple Blockade
Small molecule inhibitors of the PD-1/PD-L1 pathway employ diverse mechanisms to disrupt this critical immune checkpoint.
-
This compound: This compound operates through a dual mechanism. Primarily, it binds to the PD-L1 surface, inducing its dimerization and thereby sterically hindering its interaction with the PD-1 receptor.[3][4] A secondary mechanism involves the partial and specific inhibition of PD-L1 glycosylation, which blocks its export from the endoplasmic reticulum to the Golgi apparatus, effectively inactivating it.[][7][8]
-
INCB086550: Developed by Incyte Corporation, this orally available inhibitor also promotes the dimerization of cell-surface PD-L1.[9][10] This dimerization subsequently leads to the internalization of the PD-L1 protein, reducing its availability on the cell surface to engage with PD-1.[9][10][11]
-
CA-170 (AUPM-170): This agent is unique as it is designed to inhibit both PD-L1 and V-domain Ig suppressor of T-cell activation (VISTA).[12][13][14] Its mechanism is proposed to involve the formation of a defective ternary complex, blocking PD-L1 signaling without preventing the physical assembly of the PD-1:PD-L1 complex.[15] However, some studies have reported a lack of direct binding between CA-170 and PD-L1 in biophysical assays, making its precise mechanism a subject of ongoing research.[16]
-
CCX559: This inhibitor has been shown to potently block the binding of PD-L1 to both PD-1 and CD80.[2] Similar to other inhibitors, it induces PD-L1 dimerization and subsequent internalization, preventing its interaction with PD-1.[2]
Caption: PD-1/PD-L1 pathway and small molecule inhibitor mechanisms.
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and other prominent small molecule PD-L1 inhibitors.
Table 1: In Vitro Potency in PD-1/PD-L1 Binding Assays
| Compound | Assay Type | IC50 (nM) | Reference(s) |
| This compound | HTRF | 1.4 | [4][5][6] |
| INCB086550 | HTRF | 3.1 (human) | [9] |
| Compound 2k | Competitive ELISA | 1.47 | [17] |
| BMS-202 | SPR | 320 | [18] |
HTRF: Homogeneous Time-Resolved Fluorescence; SPR: Surface Plasmon Resonance.
Table 2: Cellular Activity and Cytotoxicity
| Compound | Cellular Assay | EC50 | Cytotoxicity (EC50) | Reference(s) | | :--- | :--- | :--- | :--- | | This compound | NFAT Reporter | ~300-1000 nM | 40.5 µM |[3][19] | | BMS-1001 | NFAT Reporter | ~300-1000 nM | 33.4 µM |[3] | | INCB086550 | Cytokine Production | Not explicitly stated | No overt toxicity |[9][10] | | CA-170 | T-cell Proliferation | Potent rescue reported | Not specified |[15] |
Table 3: Preclinical In Vivo Efficacy
| Compound | Mouse Model | Dose & Route | Outcome | Reference(s) | | :--- | :--- | :--- | :--- | | INCB086550 | MC38-huPD-L1 | 2, 20, or 200 mg/kg, p.o., b.i.d. | Dose-dependent tumor growth inhibition |[20] | | CA-170 | Multiple syngeneic models | Oral administration | Significant anti-tumor efficacy |[15] | | This compound | N/A (human specific) | N/A | Specificity for human PD-L1 limits in vivo murine studies |[21] |
p.o.: oral administration; b.i.d.: twice daily.
Detailed Experimental Protocols
Reproducibility is paramount in research. Provided below are standardized protocols for key assays used to characterize these inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay quantitatively measures the disruption of the PD-1/PD-L1 interaction by an inhibitor.
-
Reagents:
-
Recombinant human PD-L1 protein (tagged, e.g., with His)
-
Recombinant human PD-1 protein (tagged, e.g., with Fc)
-
Anti-tag antibody labeled with a FRET donor (e.g., Europium cryptate)
-
Anti-tag antibody labeled with a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (serial dilutions)
-
-
Procedure:
-
Add 5 µL of test compound dilutions to a low-volume 384-well plate.
-
Add 5 µL of tagged PD-L1 protein solution.
-
Add 5 µL of tagged PD-1 protein solution.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of the detection antibody mixture (pre-mixed donor and acceptor antibodies).
-
Incubate for 2-4 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio and plot against compound concentration to determine the IC50 value.
-
Caption: Workflow for a typical HTRF-based PD-1/PD-L1 binding assay.
PD-1/NFAT Reporter T-Cell Assay
This cell-based assay measures the functional outcome of PD-1/PD-L1 blockade, which is the restoration of T-cell activation.
-
Cell Lines:
-
Effector Cells: Jurkat T-cells engineered to express human PD-1 and an NFAT-driven reporter gene (e.g., luciferase).
-
Target Cells: An antigen-presenting cell line (e.g., CHO-K1) engineered to express human PD-L1 and a T-cell stimulating ligand.
-
-
Procedure:
-
Culture effector and target cells to optimal density.
-
Plate target cells in a 96-well white, clear-bottom plate and allow them to adhere.
-
Add serial dilutions of the test compounds to the wells.
-
Add Jurkat-PD-1/NFAT-Luciferase effector cells to the wells.
-
Co-culture the cells for 6-8 hours at 37°C in a CO2 incubator.
-
Add a luciferase substrate reagent (e.g., ONE-Glo™) to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate reader.
-
Plot luminescence (representing T-cell activation) against compound concentration to determine EC50 values.[7]
-
In Vivo Tumor Xenograft Model (MC38-huPD-L1)
This protocol assesses the anti-tumor efficacy of an inhibitor in an immunocompetent mouse model.
-
Model:
-
C57BL/6 mice.
-
MC38 colon adenocarcinoma cells engineered to express human PD-L1 (huPD-L1), as some small molecules are species-specific.
-
-
Procedure:
-
Subcutaneously implant MC38-huPD-L1 cells into the flank of C57BL/6 mice.
-
Monitor tumor growth using calipers until tumors reach a predetermined size (e.g., 100-150 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer the test compound (e.g., INCB086550) and vehicle control via the specified route (e.g., oral gavage) and schedule (e.g., twice daily).[20]
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize mice and harvest tumors.
-
Analyze tumors for immune cell infiltration (e.g., CD8+ T-cells) via flow cytometry or immunohistochemistry to confirm the mechanism of action.[20]
-
Summary and Outlook
This compound stands as a benchmark small molecule PD-L1 inhibitor, notable for its high in vitro potency and unique dual mechanism involving both dimerization and inhibition of protein trafficking.[][4][7] However, its utility in preclinical mouse models is limited by its species specificity.[21]
In contrast, inhibitors like INCB086550 demonstrate the progression of the field towards orally bioavailable drugs with confirmed in vivo efficacy and advancement into clinical trials.[11][20] Its mechanism, which includes PD-L1 dimerization and subsequent internalization, represents a common and effective strategy among newer-generation inhibitors.[9][10]
The case of CA-170 highlights the exploration of novel mechanisms, such as dual checkpoint blockade (PD-L1 and VISTA) and potential allosteric modulation, though its direct interaction with PD-L1 requires further clarification.[13][15][16]
For researchers, the choice of inhibitor depends on the experimental context. This compound remains an excellent tool for in vitro studies of the human PD-1/PD-L1 axis. For studies requiring in vivo validation in murine models or for investigating the effects of PD-L1 internalization, compounds like INCB086550 may be more suitable. The continued development of diverse small molecule inhibitors promises to expand the therapeutic landscape of cancer immunotherapy, potentially offering tailored, orally administered alternatives to antibody-based treatments.
References
- 2. Small molecule PD-L1 inhibitor indices anti-tumor immunity | Highlighted Client Publication | genOway [genoway.com]
- 3. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 8. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Characterization of INCB086550: A Potent and Novel Small-Molecule PD-L1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. CA-170 - Wikipedia [en.wikipedia.org]
- 14. curis.com [curis.com]
- 15. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]
- 19. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Targeted Delivery of this compound for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of BMS-1166 and CA-170 in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical and clinical efficacy of two small molecule immune checkpoint inhibitors, BMS-1166 and CA-170. While both molecules are designed to modulate the immune response against cancer, they exhibit distinct mechanisms of action, target profiles, and have demonstrated varying levels of efficacy in experimental settings. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological pathways and workflows to aid in a comprehensive understanding of these two compounds.
Executive Summary
This compound is a potent and selective inhibitor of the PD-1/PD-L1 interaction. Its mechanism involves inducing the dimerization of PD-L1 and blocking its transport to the cell surface, thereby preventing its engagement with PD-1 on T cells. A significant limitation for preclinical in vivo evaluation is its specificity for human PD-L1, which restricts its testing in conventional murine models.
CA-170 is an orally bioavailable small molecule designed to dually target the PD-L1 and VISTA immune checkpoints. It has demonstrated anti-tumor effects in various syngeneic mouse models. However, there is conflicting evidence regarding its direct binding to PD-L1, with some studies suggesting an indirect mechanism of action. CA-170 has progressed to clinical trials, providing preliminary data on its safety and efficacy in humans.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and CA-170 from preclinical studies. Direct comparison of in vivo efficacy is challenging due to the species specificity of this compound.
Table 1: In Vitro Efficacy Data
| Parameter | This compound | CA-170 | Reference(s) |
| Target(s) | PD-L1 | PD-L1, VISTA | [1][2] |
| IC50 (PD-1/PD-L1 Interaction) | 1.4 nM (HTRF assay) | Disputed direct binding | [3][4][5] |
| Cell-based Assay (Jurkat/CHO co-culture) | EC50 of 276 nM | Potent activity comparable to blocking antibodies | [6][7] |
Table 2: In Vivo Efficacy Data (CA-170)
| Mouse Model | Treatment | Tumor Growth Inhibition (TGI) | Reference(s) |
| MC38 Colon Carcinoma | 10 mg/kg/day, oral | 43% | [8] |
| B16F10 Melanoma | 10 mg/kg, oral | 23% | [6] |
| B16F10 Melanoma | 100 mg/kg, oral | 41% | [6] |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction (this compound)
This assay quantitatively measures the inhibition of the PD-1/PD-L1 interaction by a test compound.
Principle: The assay relies on the fluorescence resonance energy transfer between a donor (Europium cryptate-labeled PD-1) and an acceptor (d2-labeled PD-L1). When in close proximity (i.e., when PD-1 and PD-L1 are interacting), excitation of the donor leads to emission from the acceptor. An inhibitor will disrupt this interaction, leading to a decrease in the acceptor's emission signal.
Protocol Outline:
-
Recombinant human PD-1 labeled with Europium cryptate and recombinant human PD-L1 labeled with d2 are incubated together in an assay buffer.
-
Serial dilutions of the test compound (this compound) are added to the mixture.
-
The reaction is incubated to allow for binding to reach equilibrium.
-
The fluorescence is read at two wavelengths: 620 nm (donor emission) and 665 nm (acceptor emission).
-
The ratio of the two emission signals is calculated, and the IC50 value is determined by plotting the signal ratio against the compound concentration.[3][4]
Jurkat NFAT-Luciferase Reporter Assay (this compound)
This cell-based assay assesses the ability of a compound to restore T-cell activation that has been suppressed by the PD-1/PD-L1 interaction.
Principle: Jurkat T cells are engineered to express PD-1 and a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element. When these cells are co-cultured with cells expressing PD-L1 and a T-cell receptor (TCR) activator, the PD-1/PD-L1 interaction inhibits TCR signaling, leading to low luciferase expression. An inhibitor of this interaction will restore TCR signaling and increase luciferase activity.
Protocol Outline:
-
Jurkat-PD-1-NFAT-luciferase cells are seeded in a 96-well plate.
-
CHO cells engineered to express PD-L1 and a TCR activator are added to the wells.
-
The test compound (this compound) is added at various concentrations.
-
The co-culture is incubated for a set period (e.g., 6 hours) to allow for T-cell activation.
-
A luciferase substrate is added, and the luminescence is measured using a luminometer.
-
The fold-change in luciferase activity relative to the untreated control is calculated to determine the compound's efficacy.[9][10][11]
In Vivo Tumor Growth Inhibition Study (CA-170)
This study evaluates the anti-tumor efficacy of a compound in a syngeneic mouse model.
Principle: Tumor cells are implanted into immunocompetent mice. Once tumors are established, the mice are treated with the test compound. Tumor growth is monitored over time to assess the efficacy of the treatment compared to a vehicle control.
Protocol Outline (MC38 Model):
-
C57BL/6 mice are subcutaneously injected with MC38 colon carcinoma cells.
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives CA-170 orally at a specified dose and schedule (e.g., 10 mg/kg/day).
-
The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated by comparing the average tumor volume of the treated group to the control group.[8]
T-cell Proliferation and IFN-γ Secretion Assay (CA-170)
This assay measures the ability of a compound to enhance T-cell effector functions.
Principle: T cells are stimulated in vitro in the presence of inhibitory checkpoint proteins (e.g., PD-L1 or VISTA). The ability of a test compound to rescue T-cell proliferation and cytokine secretion (e.g., IFN-γ) is then measured.
Protocol Outline:
-
Peripheral blood mononuclear cells (PBMCs) are isolated.
-
T cells within the PBMC population are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of recombinant PD-L1 or VISTA protein.
-
The test compound (CA-170) is added at various concentrations.
-
For proliferation, cells are incubated with a proliferation dye (e.g., CFSE) or a radioactive tracer (e.g., 3H-thymidine), and the incorporation is measured after a few days.
-
For cytokine secretion, the supernatant is collected after a defined incubation period, and the concentration of IFN-γ is measured by ELISA or a cytokine bead array.[2][7][12]
Signaling Pathways and Experimental Workflows
References
- 1. ulab360.com [ulab360.com]
- 2. curis.com [curis.com]
- 3. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying PD-1/PD-L1 Inhibitors with Surface Plasmon Resonance Technology [jove.com]
- 5. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of BMS-1166 and Pembrolizumab in T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) axis has emerged as a cornerstone of treatment for a multitude of malignancies. This guide provides an objective comparison of two distinct therapeutic agents that modulate this pathway: BMS-1166, a small molecule inhibitor of PD-L1, and pembrolizumab (B1139204), a monoclonal antibody against PD-1. We will delve into their mechanisms of action, present comparative experimental data on their efficacy in T-cell activation, and provide detailed experimental protocols for key assays.
At a Glance: this compound vs. Pembrolizumab
| Feature | This compound | Pembrolizumab |
| Molecule Type | Small Molecule | Humanized Monoclonal Antibody (IgG4) |
| Target | Programmed Death-Ligand 1 (PD-L1) | Programmed Death-1 (PD-1) Receptor |
| Mechanism of Action | Inhibits PD-L1 glycosylation and trafficking, preventing its interaction with PD-1.[1][2][3][4] | Directly binds to the PD-1 receptor, blocking its interaction with PD-L1 and PD-L2.[5][6][7][8] |
| Binding Affinity | IC50: 1.4 nM (in a homogenous time-resolved fluorescence binding assay).[1][9] | High affinity for PD-1 with a dissociation constant (Kd) of 29 pM.[5] |
| T-Cell Activation Potency | EC50: In the three-digit nanomolar range (in a Jurkat NFAT-luciferase reporter T-cell activation assay).[10] | EC50: 0.333–1.15 nM (in a Jurkat NFAT-luciferase reporter T-cell activation assay).[10] |
Mechanism of Action: A Tale of Two Strategies
While both this compound and pembrolizumab aim to reinvigorate the anti-tumor immune response by disrupting the PD-1/PD-L1 pathway, they achieve this through fundamentally different mechanisms.
Pembrolizumab: The Direct Blocker
Pembrolizumab is a humanized monoclonal antibody that functions as a direct antagonist of the PD-1 receptor.[6][7][8] By binding to PD-1 on the surface of T-cells, it physically obstructs the interaction with its ligands, PD-L1 and PD-L2, which are often expressed on tumor cells.[5][8] This blockade effectively releases the "brakes" on the T-cell, restoring its ability to recognize and eliminate cancerous cells.[7][11]
This compound: The Intracellular Disruptor
In contrast, this compound is a small molecule that acts intracellularly to prevent the proper functioning of PD-L1.[1][2][3][4] It specifically inhibits the N-glycosylation of PD-L1 and blocks its transport from the endoplasmic reticulum to the Golgi apparatus.[1][2][3] This disruption leads to the accumulation of an under-glycosylated and immature form of PD-L1 that is unable to traffic to the cell surface and interact with the PD-1 receptor on T-cells.[1][2]
Experimental Data: T-Cell Activation
The efficacy of both this compound and pembrolizumab in restoring T-cell function has been demonstrated in various in vitro assays. Key quantitative data are summarized below.
| Assay Type | This compound | Pembrolizumab | Reference |
| PD-1/PD-L1 Binding Assay | IC50: 1.4 nM | - | [1][9] |
| Jurkat NFAT-Luciferase Reporter Assay | EC50: ~100-999 nM | EC50: 0.333–1.15 nM | [10] |
| Cytokine Release (IFN-γ) | Increased IFN-γ production in co-culture assays | Increased IFN-γ production from PBMCs and in co-culture assays. | [6][12] |
| T-Cell Proliferation (Ki-67) | - | Increased Ki-67 expression in peripheral blood CD8+ T-cells from treated patients. | [13] |
Note: The EC50 values for this compound and pembrolizumab in the Jurkat NFAT-Luciferase Reporter Assay are from the same study, allowing for a more direct comparison.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
Jurkat NFAT-Luciferase Reporter T-Cell Activation Assay
This assay is a common method to assess the ability of a compound to block the PD-1/PD-L1 inhibitory signal and restore T-cell activation.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound in restoring T-cell activation.
Materials:
-
Jurkat cells stably expressing human PD-1 and an NFAT-driven luciferase reporter gene.
-
Antigen-presenting cells (APCs) or tumor cells engineered to express human PD-L1.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds (this compound, pembrolizumab).
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Seed the PD-L1-expressing target cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (this compound or pembrolizumab) in cell culture medium.
-
Add the Jurkat-PD-1/NFAT-luciferase effector cells to the wells containing the target cells.
-
Immediately add the different concentrations of the test compounds to the co-culture. Include appropriate controls (e.g., no inhibitor, effector cells only, target cells only).
-
Incubate the plate at 37°C in a CO2 incubator for a specified period (typically 6-24 hours).[6]
-
After incubation, add the luciferase substrate to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of T-cell activation relative to controls and plot the dose-response curve to determine the EC50 value.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay assesses the ability of a compound to enhance T-cell proliferation and cytokine production in response to allogeneic stimulation.
Objective: To evaluate the effect of a test compound on T-cell proliferation and cytokine release.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from at least two different healthy donors.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds (this compound, pembrolizumab).
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet).
-
Cytokine detection assay kit (e.g., ELISA or CBA for IFN-γ).
-
96-well U-bottom cell culture plates.
-
Flow cytometer and plate reader.
Procedure:
-
Isolate PBMCs from two healthy donors using density gradient centrifugation.
-
Label the "responder" PBMCs from one donor with a cell proliferation dye.
-
Irradiate or treat with mitomycin C the "stimulator" PBMCs from the second donor to prevent their proliferation.
-
Co-culture the responder and stimulator PBMCs at a 1:1 ratio in a 96-well plate.
-
Add serial dilutions of the test compounds (this compound or pembrolizumab) to the co-culture. Include appropriate controls (e.g., no compound, isotype control for antibodies).
-
Incubate the plate at 37°C in a CO2 incubator for 5-7 days.[5]
-
For Proliferation Analysis: Harvest the cells and analyze the dilution of the proliferation dye in the responder T-cell population using a flow cytometer.
-
For Cytokine Analysis: Collect the cell culture supernatants and measure the concentration of IFN-γ or other relevant cytokines using an ELISA or a cytometric bead array (CBA) assay.[12]
Conclusion
This compound and pembrolizumab represent two distinct and innovative approaches to reactivating the immune system against cancer by targeting the PD-1/PD-L1 axis. Pembrolizumab, a monoclonal antibody, acts as a direct and potent antagonist of the PD-1 receptor. In contrast, the small molecule this compound employs a unique intracellular mechanism to disrupt PD-L1 function.
The experimental data presented here indicate that while both agents effectively promote T-cell activation, pembrolizumab demonstrates a higher potency in in vitro T-cell activation assays. The choice between a small molecule and a monoclonal antibody will depend on various factors, including the desired pharmacokinetic profile, route of administration, and potential for off-target effects. Further preclinical and clinical investigations are warranted to fully elucidate the comparative therapeutic potential of these two promising immunotherapies.
References
- 1. Two-Round Mixed Lymphocyte Reaction for Evaluation of the Functional Activities of Anti-PD-1 and Immunomodulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression profile and in vitro blockade of programmed death-1 in human papillomavirus–negative head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. oncotarget.com [oncotarget.com]
- 5. sartorius.com [sartorius.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Delivery of this compound for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. T Cell Activation Bioassay (NFAT) Protocol [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. How to fully exploit the mixed leukocyte reaction assay? - Explicyte Immuno-Oncology [explicyte.com]
- 13. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of BMS-1166 and Atezolizumab: A Guide for Researchers
This guide provides a detailed comparative analysis of BMS-1166, a small molecule inhibitor of the PD-1/PD-L1 interaction, and atezolizumab, a monoclonal antibody targeting PD-L1. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical and clinical data, and the experimental methodologies used for their evaluation.
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key players in immune regulation.[1][2] Their interaction serves as an immune checkpoint, preventing excessive immune responses and maintaining self-tolerance.[3][4] However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1.[4][5] The development of inhibitors that block the PD-1/PD-L1 interaction has revolutionized cancer therapy.[5]
This guide focuses on two distinct classes of PD-L1 inhibitors: this compound, a small molecule inhibitor, and atezolizumab, a monoclonal antibody. While both aim to restore anti-tumor immunity, their different molecular characteristics lead to distinct pharmacological profiles.
Mechanism of Action
Atezolizumab: A Monoclonal Antibody Approach
Atezolizumab is a fully humanized IgG1 monoclonal antibody that selectively binds to PD-L1.[6][7] By binding to PD-L1 on tumor cells and tumor-infiltrating immune cells, atezolizumab prevents its interaction with the PD-1 receptor on T cells.[8][9][10] This blockade removes the inhibitory signal, thereby reactivating cytotoxic T cells to recognize and eliminate cancer cells.[10] Atezolizumab also blocks the interaction between PD-L1 and the B7.1 (CD80) receptor, which can also deliver an inhibitory signal to T cells.[6][9]
This compound: A Small Molecule Inhibitor with a Multi-faceted Mechanism
This compound is a potent, orally bioavailable small molecule that inhibits the PD-1/PD-L1 interaction.[11][12] Unlike monoclonal antibodies, its mechanism is more complex. This compound binds to the PD-L1 protein, inducing its dimerization and directly blocking its interaction with PD-1.[11][] Furthermore, it has been shown that this compound can interfere with the proper glycosylation of PD-L1 and inhibit its transport from the endoplasmic reticulum to the Golgi apparatus.[][14][15] This leads to a reduction of PD-L1 expression on the cell surface, further diminishing its immunosuppressive capacity.[15][16]
Signaling Pathway and Mechanisms of Inhibition
The following diagram illustrates the PD-1/PD-L1 signaling pathway and the distinct points of intervention for atezolizumab and this compound.
Caption: PD-1/PD-L1 signaling pathway and inhibitor mechanisms.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and atezolizumab. It is important to note that this compound is a preclinical compound, and therefore, clinical data is not available.
Table 1: Preclinical Efficacy
| Parameter | This compound | Atezolizumab | Reference |
| Target | PD-L1 | PD-L1 | [7][11] |
| Modality | Small Molecule | Monoclonal Antibody | [7][11] |
| IC50 (PD-1/PD-L1 Interaction) | 1.4 nM | Not reported in this format | [11][12] |
| EC50 (T-cell activation assay) | 33.4 - 40.5 µM (unspecific toxicity) | 21.53 nM (MLR assay) | [17][18] |
| Binding Affinity (KD) | Not available | 0.62 nM (monomer), 0.19 nM (dimer) | [18] |
Table 2: Clinical Data for Atezolizumab (Select Indications)
| Indication | Trial Name | Phase | Key Outcomes | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | IMpower010 | III | Adjuvant setting: Improved Disease-Free Survival (DFS) in patients with PD-L1 ≥1% TC. | [19] |
| NSCLC (previously treated) | TAIL | IV | Median Overall Survival (OS): 11.2 months; Median Progression-Free Survival (PFS): 2.7 months. | [20] |
| Urothelial Carcinoma (cisplatin-ineligible) | IMvigor210 (Cohort 1) | II | Objective Response Rate (ORR): 24% | [21] |
| Urothelial Carcinoma (post-platinum) | IMvigor210 (Cohort 2) | II | ORR: 15% | [21] |
| Recurrent Ovarian Cancer | AGO-OVAR 2.29/ENGOT-ov34 | III | Did not significantly improve OS or PFS. Median OS: 14.2 months (atezolizumab) vs 13.0 months (placebo). | [22][23] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of key experimental protocols used in the evaluation of PD-1/PD-L1 inhibitors.
PD-1/PD-L1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to quantify the binding affinity of an inhibitor to the PD-1/PD-L1 complex.
-
Reagents: Recombinant human PD-1 and PD-L1 proteins, fluorescently labeled donor and acceptor molecules.
-
Procedure:
-
Incubate a fixed concentration of recombinant PD-1 and PD-L1 proteins with varying concentrations of the test compound (e.g., this compound).
-
Add donor and acceptor fluorophore-conjugated antibodies that bind to PD-1 and PD-L1, respectively.
-
Excite the donor fluorophore at a specific wavelength.
-
In the absence of an inhibitor, the proximity of the donor and acceptor due to PD-1/PD-L1 binding results in Förster Resonance Energy Transfer (FRET), leading to a specific emission from the acceptor.
-
In the presence of an inhibitor, this interaction is disrupted, leading to a decrease in the FRET signal.
-
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to block 50% of the PD-1/PD-L1 interaction, is calculated from the dose-response curve.
T-Cell Activation/Mixed Lymphocyte Reaction (MLR) Assay
This cell-based assay measures the ability of an inhibitor to restore T-cell function in the presence of PD-L1-mediated suppression.
-
Cell Types:
-
Effector cells: T cells (e.g., from peripheral blood mononuclear cells - PBMCs).
-
Target cells: Antigen-presenting cells (APCs) or cancer cell lines engineered to express PD-L1.
-
-
Procedure:
-
Co-culture effector and target cells at a specific ratio.
-
Add varying concentrations of the test compound (e.g., atezolizumab or this compound).
-
Incubate for a defined period (e.g., 72 hours).
-
-
Readouts:
-
Cytokine production: Measure the levels of cytokines such as Interferon-gamma (IFN-γ) or Interleukin-2 (IL-2) in the supernatant using ELISA or other immunoassays.
-
T-cell proliferation: Assess T-cell proliferation using methods like CFSE staining or BrdU incorporation.
-
Luciferase reporter assay: Use T-cell lines engineered with a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter (e.g., NFAT).[24]
-
-
Data Analysis: The EC50 value, the concentration of the inhibitor that results in a 50% maximal response (e.g., cytokine production), is determined.
In Vivo Tumor Models
Syngeneic mouse tumor models are commonly used to evaluate the in vivo efficacy of checkpoint inhibitors.[25][26]
-
Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Tumor Cell Lines: Syngeneic tumor cell lines that are known to respond to PD-1/PD-L1 blockade (e.g., MC38 colon adenocarcinoma, B16 melanoma).[25]
-
Procedure:
-
Implant tumor cells subcutaneously or orthotopically into the mice.
-
Once tumors are established, randomize mice into treatment groups (vehicle control, test compound).
-
Administer the test compound (e.g., a mouse-specific anti-PD-L1 antibody for atezolizumab studies, or the small molecule inhibitor).
-
Monitor tumor growth over time by measuring tumor volume.
-
Record survival data.
-
-
Additional Analyses:
Experimental Workflow and Logical Relationships
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel PD-L1 inhibitor.
Caption: Preclinical evaluation workflow for PD-L1 inhibitors.
Conclusion
This compound and atezolizumab represent two distinct and promising strategies for targeting the PD-L1 pathway. Atezolizumab, a monoclonal antibody, has a well-established clinical profile with proven efficacy in various cancer types.[6][19][21] Its large size, however, may limit its penetration into the tumor microenvironment.
This compound, as a small molecule inhibitor, offers the potential for oral administration and may achieve better tumor penetration.[12][17] Its unique mechanism of action, involving both direct blockade of the PD-1/PD-L1 interaction and modulation of PD-L1 trafficking, presents a novel approach to cancer immunotherapy.[][14][15] However, it is still in the preclinical phase of development, and its clinical efficacy and safety profile in humans are yet to be determined.
The choice between these two modalities will depend on various factors, including the specific tumor type, the desired pharmacokinetic properties, and the potential for combination therapies. Further research, particularly clinical trials for this compound and other small molecule inhibitors, is needed to fully elucidate their therapeutic potential and their place in the landscape of cancer immunotherapy.
References
- 1. Targeting the PD-1/PD-L1 Signaling Pathway for Cancer Therapy: Focus on Biomarkers [mdpi.com]
- 2. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 6. Atezolizumab - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medschool.co [medschool.co]
- 9. TECENTRIQ® (atezolizumab) proposed mechanism of action | mNSCLC [tecentriq-hcp.com]
- 10. What is the mechanism of Atezolizumab? [synapse.patsnap.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 14. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 15. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preclinical Characterization of a Novel Anti-Cancer PD-L1 Inhibitor RPH-120 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. Final results from TAIL: updated long-term efficacy of atezolizumab in a diverse population of patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Product review on the Anti-PD-L1 antibody atezolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. ascopubs.org [ascopubs.org]
- 24. PD-1/PD-L1 immune checkpoint Bioassay - Cellomatics Biosciences [cellomaticsbio.com]
- 25. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]
- 26. researchgate.net [researchgate.net]
- 27. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Validating BMS-1166 Activity: A Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
BMS-1166 is a potent, small-molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) protein-protein interaction, a critical immune checkpoint pathway.[1][2] While primary biochemical assays, such as Homogeneous Time-Resolved Fluorescence (HTRF), have established its high affinity for PD-L1, comprehensive validation of its cellular activity is crucial for preclinical and clinical development.[1][3] This guide provides a comparative overview of key secondary assays to confirm the biological activity of this compound, complete with experimental data and detailed protocols.
Data Presentation: Comparative Efficacy of this compound
The following table summarizes the quantitative data from primary and secondary assays, offering a clear comparison of this compound's potency across different experimental setups.
| Assay Type | Target/System | Metric | This compound Value | Reference |
| Primary Assay | ||||
| HTRF Binding Assay | PD-1/PD-L1 Interaction | IC50 | 1.4 nM | [1][3] |
| Secondary Assays | ||||
| T-Cell/APC Co-Culture Reporter Assay | Jurkat (PD-1)/CHO (PD-L1) | EC50 | 276 nM | [4] |
| T-Cell/Tumor Cell Co-Culture Assay | Jurkat/MDA-MB-231 | IC50 | 28.77 µM (on tumor cells) | [5] |
| Surface Plasmon Resonance (SPR) | PD-1/PD-L1 Blockade | IC50 | 85.4 nM | [6] |
Key Signaling Pathway & Experimental Workflow
To understand the context of these assays, it is essential to visualize the targeted signaling pathway and the experimental procedures used for validation.
Caption: PD-1/PD-L1 signaling pathway and this compound mechanism of action.
Caption: Workflow for a secondary T-cell co-culture reporter assay.
Experimental Protocols
Detailed methodologies for two key secondary assays are provided below.
T-Cell Co-Culture Reporter Gene Assay
This assay functionally validates the ability of this compound to block the PD-1/PD-L1 interaction and restore T-cell activation.
Materials:
-
PD-L1 expressing cells (e.g., CHO-K1 or a relevant tumor cell line like MDA-MB-231).
-
Jurkat cells engineered to express human PD-1 and a luciferase reporter gene under the control of an NFAT response element (Jurkat-PD-1/NFAT-Luc).
-
This compound.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
White, clear-bottom 96-well microplates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the PD-L1 expressing cells into a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the medium from the seeded cells and add the diluted compound or vehicle control (e.g., DMSO).
-
Co-culture: Add the Jurkat-PD-1/NFAT-Luc cells to the wells at a density of 4 x 10^4 cells per well.
-
Incubation: Co-culture the cells for 6 to 24 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Measurement: Add the luciferase assay reagent to each well according to the manufacturer's instructions. Measure the luminescence using a luminometer.
-
Data Analysis: The increase in luminescence in the presence of this compound corresponds to the restoration of T-cell activation. Calculate the EC50 value by plotting the luminescence signal against the log of the inhibitor concentration.
Flow Cytometry Analysis of Cell Surface PD-L1 Expression
This assay can be used to investigate a secondary mechanism of this compound, which involves the interference with PD-L1's cellular trafficking, leading to reduced surface expression.
Materials:
-
Tumor cell line with inducible or constitutive PD-L1 expression (e.g., MDA-MB-231).
-
This compound.
-
Interferon-gamma (IFN-γ) to induce PD-L1 expression (optional).
-
FACS buffer (e.g., PBS with 1% BSA).
-
Fluorochrome-conjugated anti-human PD-L1 antibody.
-
Isotype control antibody.
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Seed tumor cells in a 6-well plate. If necessary, stimulate the cells with IFN-γ to induce PD-L1 expression. Treat the cells with various concentrations of this compound or a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells using a non-enzymatic cell dissociation solution.
-
Staining:
-
Wash the cells with cold FACS buffer.
-
Resuspend the cell pellet in FACS buffer containing the anti-PD-L1 antibody or the isotype control.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the live cell population and quantify the median fluorescence intensity (MFI) of PD-L1 staining. A decrease in MFI in this compound-treated cells compared to the control indicates reduced cell surface expression of PD-L1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Delivery of this compound for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometry Analysis of Surface PD-L1 Expression Induced by IFNγ and Romidepsin in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: BMS-1166 vs. Durvalumab in PD-L1 Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two distinct inhibitors of the PD-L1 pathway: BMS-1166, a small molecule inhibitor, and durvalumab, a monoclonal antibody. This objective analysis is supported by available preclinical and clinical data to inform research and development decisions.
At a Glance: Key Differences
| Feature | This compound | Durvalumab |
| Modality | Small Molecule Inhibitor | Human IgG1 kappa Monoclonal Antibody |
| Target | Programmed Death-Ligand 1 (PD-L1) | Programmed Death-Ligand 1 (PD-L1) |
| Mechanism of Action | Induces PD-L1 dimerization and blocks its export from the endoplasmic reticulum, inhibiting glycosylation. | Blocks the interaction of PD-L1 with PD-1 and CD80. |
| Development Stage | Preclinical | Approved for clinical use in various cancers |
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and durvalumab target the programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein. However, they achieve this through fundamentally different mechanisms.
This compound , as a small molecule, offers a unique dual mechanism of action. It directly binds to PD-L1, inducing its dimerization and thereby preventing its interaction with the PD-1 receptor on T-cells[1]. Furthermore, this compound has been shown to specifically inhibit the partial glycosylation of PD-L1 and block its export from the endoplasmic reticulum to the Golgi apparatus[2][]. This intracellular action effectively reduces the amount of functional PD-L1 on the cell surface.
Durvalumab , a human monoclonal antibody, functions extracellularly. It binds with high affinity to PD-L1, creating a steric hindrance that blocks its interaction with both the PD-1 and CD80 receptors on T-cells[4]. This blockade removes the "brake" on the immune system, allowing T-cells to recognize and attack cancer cells[4].
Performance Data: Preclinical vs. Clinical Efficacy
Direct head-to-head clinical trials of this compound and durvalumab have not been conducted, as this compound remains in the preclinical stage of development. Therefore, this comparison juxtaposes the available preclinical data for this compound with the extensive clinical trial data for durvalumab.
This compound: Preclinical Activity
This compound has demonstrated potent inhibition of the PD-1/PD-L1 interaction in in vitro assays.
| Assay | Metric | Value | Reference |
| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | 1.4 nM | [1][2][5] |
| Antiproliferative Activity (B16-F10 cells) | DC50 | 0.39 µM | [1] |
| Growth Inhibition (CHO cells) | GI50 | > 30 µM | [1] |
| Cytotoxicity (Jurkat T-cells) | EC50 | 40.5 µM | [6] |
| Cytotoxicity (MDA-MB-231 cells) | IC50 | 28.77 µM | [7][8] |
Durvalumab: Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)
Durvalumab has shown significant efficacy in large-scale clinical trials, particularly in the treatment of unresectable, Stage III NSCLC.
PACIFIC Trial (Unresectable, Stage III NSCLC after Chemoradiotherapy)
| Endpoint | Durvalumab | Placebo | Hazard Ratio (95% CI) | Reference |
| 5-Year Overall Survival Rate | 42.9% | 33.4% | 0.72 (0.59-0.89) | [4][9][10] |
| 5-Year Progression-Free Survival Rate | 33.1% | 19.0% | 0.55 (0.45-0.68) | [4][9][10] |
| Median Overall Survival | 47.5 months | 29.1 months | - | [4][10] |
| Median Progression-Free Survival | 16.9 months | 5.6 months | - | [4][10] |
| 3-Year Overall Survival Rate | 57.0% | 43.5% | - | [11][12] |
AEGEAN Trial (Resectable NSCLC, Neoadjuvant Setting with Chemotherapy)
| Endpoint | Durvalumab + Chemo | Placebo + Chemo | Difference (95% CI) | Reference |
| Pathologic Complete Response (pCR) | 17.2% | 4.3% | 13.0% (8.7-17.6) | [13] |
| Major Pathological Response (MPR) | 33.3% | 14.0% | 19.3% (13.4-25.2) | [14] |
| Event-Free Survival (EFS) at 3 years | 60.1% | 47.9% | HR: 0.69 (0.55-0.88) | [15] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) for PD-1/PD-L1 Binding
This assay is used to determine the in vitro potency of inhibitors in disrupting the PD-1/PD-L1 interaction.
Protocol:
-
Inhibitors are serially diluted in DMSO and dispensed into a 384-well low-volume white plate.
-
Tagged recombinant human PD-1 and PD-L1 proteins are added to the wells.
-
The plate is incubated to allow for the binding of PD-1 and PD-L1 in the presence of the inhibitor.
-
HTRF detection reagents, typically a europium cryptate-labeled antibody against one protein's tag and an allophycocyanin (APC)-labeled antibody against the other's tag, are added.
-
The plate is incubated to allow the detection antibodies to bind to the protein-protein complex.
-
The plate is read on a compatible microplate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
The ratio of the two wavelengths is calculated, and the data is used to determine the IC50 value of the inhibitor[16][17][18].
NFAT-Luciferase Reporter Assay for T-cell Activation
This cell-based assay measures the restoration of T-cell activation by an inhibitor.
Protocol:
-
Jurkat T-cells, engineered to express PD-1 and a luciferase reporter gene under the control of the NFAT response element, are co-cultured with target cells expressing PD-L1 and a T-cell receptor agonist.
-
The inhibitor (this compound or durvalumab) is added to the co-culture at various concentrations.
-
The cells are incubated, during which time the inhibition of the PD-1/PD-L1 interaction by the drug will lead to T-cell activation and subsequent expression of luciferase.
-
After incubation, the cells are lysed, and a luciferase substrate is added.
-
The luminescence, which is proportional to the level of T-cell activation, is measured using a luminometer[19][20][21].
Western Blot for PD-L1 Glycosylation
This technique is used to assess the impact of this compound on the glycosylation status of PD-L1.
Protocol:
-
Cancer cells expressing PD-L1 are treated with this compound, a vehicle control (DMSO), and a known inhibitor of N-linked glycosylation, such as tunicamycin, as a positive control.
-
After treatment, the cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for PD-L1.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected. A shift in the molecular weight of the PD-L1 band in the this compound treated sample compared to the control indicates an alteration in its glycosylation state[2][22][23][24][25].
Summary and Future Perspectives
This compound and durvalumab represent two distinct and promising strategies for targeting the PD-L1 immune checkpoint. Durvalumab is a clinically validated therapeutic with proven efficacy in extending survival in several cancers. Its extracellular mechanism of action is well-understood, and it has become a standard of care in specific indications.
This compound, while still in the preclinical phase, offers the potential advantages of a small molecule, including oral bioavailability and a unique intracellular mechanism that may offer a different way to overcome resistance mechanisms. The ability of this compound to induce PD-L1 dimerization and interfere with its processing provides a novel approach to downregulating this immunosuppressive pathway.
Further research is needed to determine the clinical potential of this compound and how it might compare to or complement existing antibody-based therapies like durvalumab. Head-to-head clinical trials would be the ultimate determinant of their comparative efficacy and safety. The development of potent, orally available small molecule inhibitors of the PD-1/PD-L1 pathway remains a significant goal in cancer immunotherapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Five-Year Survival Outcomes From the PACIFIC Trial: Durvalumab After Chemoradiotherapy in Stage III Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Delivery of this compound for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. Three-Year Overall Survival with Durvalumab after Chemoradiotherapy in Stage III NSCLC—Update from PACIFIC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. onclive.com [onclive.com]
- 14. ascopubs.org [ascopubs.org]
- 15. A Study of Neoadjuvant/Adjuvant Durvalumab for the Treatment of Patients With Resectable Non-small Cell Lung Cancer [clin.larvol.com]
- 16. revvity.com [revvity.com]
- 17. Assay in Summary_ki [bindingdb.org]
- 18. bmglabtech.com [bmglabtech.com]
- 19. T Cell Activation Bioassay (NFAT) Protocol [promega.jp]
- 20. T Cell Activation Bioassay (NFAT/IL-2) [promega.com]
- 21. promega.de [promega.de]
- 22. PD-L1 glycosylation and its impact on binding to clinical antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Unveiling the Binding Affinity Landscape: A Comparative Analysis of BMS-1166 and Other PD-1/PD-L1 Pathway Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of BMS-1166 binding affinity data against a spectrum of alternative therapeutic agents targeting the PD-1/PD-L1 immune checkpoint pathway. Detailed experimental methodologies and quantitative comparisons are presented to facilitate informed decision-making in immuno-oncology research.
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance. This compound is a potent, small-molecule inhibitor that disrupts the PD-1/PD-L1 interaction by binding to PD-L1 and inducing its dimerization.[1] Its mechanism of action also involves the inhibition of PD-L1 glycosylation and its subsequent export from the endoplasmic reticulum to the Golgi apparatus.[2][3] This guide offers a comparative analysis of the binding affinity of this compound with other small-molecule inhibitors and monoclonal antibodies targeting this crucial pathway.
Quantitative Comparison of Binding Affinities
The following tables summarize the binding affinities (IC50 and/or K D values) of this compound and its alternatives. Lower values typically indicate higher binding affinity.
Table 1: Small-Molecule Inhibitors Targeting the PD-1/PD-L1 Pathway
| Compound | Target | IC50 | K D | Assay Method(s) |
| This compound | PD-L1 | 1.4 nM[1][4] | 5.7 nM[5][6][7] | HTRF, SPR |
| BMS-202 | PD-L1 | 18 nM[5][8][9][10] | 320 nM[5][6][7], 8 µM[10] | HTRF, SPR, NMR[11][12] |
| BMS-8 | PD-L1 | - | - | NMR, DSF[11] |
| CA-170 | PD-L1/VISTA | Disputed; some studies show no direct binding to PD-L1[4][13] | - | NMR, HTRF[4][13] |
| LH1307 | PD-L1 | 3 nM[14] | - | HTRF |
| LH1306 | PD-L1 | 25 nM[15][14] | - | HTRF |
| Compound from Feng et al. | PD-L1 | 0.08 pM[16] | - | - |
| [4][13]triazolo[4,3-a]pyridines (Compound 79) | PD-L1 | 92.3 nM[16] | - | HTRF |
Table 2: Monoclonal Antibodies Targeting the PD-1/PD-L1 Pathway
| Antibody | Target | K D | Assay Method(s) |
| Atezolizumab | PD-L1 | 0.4 nM[1], 1.75 nM[2], 4.7 nM (glycosylated PD-L1), 17.8 nM (non-glycosylated PD-L1)[17] | - |
| Durvalumab | PD-L1 | 0.042 nM[17], 0.667 nM[2][17][18] | SPR |
| Avelumab | PD-L1 | 0.0467 nM[2], 0.042 nM[17] | SPR |
| Pembrolizumab | PD-1 | 27 pM[1], 29 pM[19], 3.4 nM[20] | - |
| Nivolumab | PD-1 | 1.45 nM[1], 3.06 nM[19][20] | - |
Table 3: Natural Compounds Targeting the PD-1/PD-L1 Pathway
| Compound | Target | K D | Assay Method(s) |
| Tannic Acid | PD-1 / PD-L1 | 1.46 µM (to PD-1), 1.21 µM (to PD-L1)[5][6][7] | SPR |
| Kaempferol | PD-1 / PD-L1 | 0.304 µM (to PD-1), 33 µM (to PD-L1)[5][6][7] | SPR |
Experimental Protocols
The binding affinity data presented in this guide were generated using a variety of biophysical and biochemical assays. The general methodologies for these key experiments are outlined below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is a common method for studying protein-protein interactions. It relies on the fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore. In the context of PD-1/PD-L1, one protein (e.g., PD-L1) is labeled with a donor fluorophore, and the other (PD-1) is labeled with an acceptor. When the two proteins interact, the fluorophores are brought into close proximity, resulting in a FRET signal. An inhibitor like this compound will disrupt this interaction, leading to a decrease in the FRET signal. The concentration of the inhibitor that causes a 50% reduction in the signal is the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time. In a typical SPR experiment for PD-1/PD-L1 inhibitors, one of the proteins (e.g., PD-L1) is immobilized on a sensor chip. A solution containing the other protein (the analyte, e.g., PD-1) or a small molecule inhibitor is then flowed over the chip surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the association and dissociation phases of the binding event, the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD) can be determined.
Bio-layer Interferometry (BLI)
Similar to SPR, BLI is another label-free optical biosensing technique used to measure biomolecular interactions. In a BLI experiment, a biosensor tip is coated with one of the interacting molecules (e.g., PD-L1). The tip is then dipped into a solution containing the binding partner (e.g., a small molecule inhibitor). The binding of the molecule to the biosensor tip causes a change in the interference pattern of white light reflected from the tip, which is proportional to the thickness of the molecular layer. This change is monitored over time to determine the binding kinetics and affinity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to confirm the direct binding of a small molecule to its target protein and to map the binding site. In a typical experiment, a 2D 1H-15N heteronuclear single quantum coherence (HSQC) spectrum of an isotopically labeled protein (e.g., 15N-labeled PD-L1) is recorded in the absence and presence of the inhibitor. The binding of the small molecule to the protein will cause chemical shift perturbations in the signals of the amino acid residues at or near the binding site, providing evidence of a direct interaction.
Cell-Based Assays
Various cell-based assays are employed to assess the functional activity of PD-1/PD-L1 inhibitors in a more physiologically relevant context. These can include:
-
Co-culture systems: T-cells are co-cultured with cancer cells expressing PD-L1. The ability of an inhibitor to restore T-cell activation (e.g., cytokine production like IFN-γ) in the presence of the cancer cells is measured.
-
Reporter gene assays: A reporter cell line (e.g., Jurkat T-cells) is engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter (e.g., NFAT). When these cells are stimulated in the presence of PD-L1, T-cell activation is suppressed, leading to a low reporter signal. An effective inhibitor will block the PD-1/PD-L1 interaction and restore the reporter signal.
Visualizing the Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a general workflow for assessing binding affinity.
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining binding affinity.
References
- 1. Molecular Interactions of Antibody Drugs Targeting PD-1, PD-L1, and CTLA-4 in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct PD-L1 binding characteristics of therapeutic monoclonal antibody durvalumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. An Affinity Threshold for Maximum Efficacy in Anti-PD-1 Cancer Immunotherapy [dspace.mit.edu]
- 7. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]
- 8. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 15. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Investigating the Role of the N-Terminal Loop of PD-1 in Binding Process Between PD-1 and Nivolumab via Molecular Dynamics Simulation [frontiersin.org]
- 20. Assessing the binding properties of the anti-PD-1 antibody landscape using label-free biosensors - PMC [pmc.ncbi.nlm.nih.gov]
Small Molecule vs. Monoclonal Antibody: A Comparative Guide to In Vivo Efficacy of PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the small-molecule PD-L1 inhibitor BMS-1166 and therapeutic monoclonal antibodies, supported by preclinical data, experimental methodologies, and pathway visualizations.
The advent of immune checkpoint inhibitors has revolutionized oncology, with monoclonal antibodies (mAbs) targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) axis becoming a cornerstone of cancer therapy. However, the landscape of PD-1/PD-L1 blockade is evolving with the development of orally bioavailable small-molecule inhibitors. This guide provides a detailed comparison of the in vivo efficacy and mechanisms of this compound, a representative small-molecule PD-L1 inhibitor, versus established anti-PD-1/PD-L1 monoclonal antibodies.
Differentiated Mechanisms of Action
While both this compound and monoclonal antibodies aim to disrupt the immunosuppressive PD-1/PD-L1 interaction, their mechanisms differ significantly. Monoclonal antibodies are large proteins that function extracellularly, sterically hindering the binding of PD-L1 on tumor cells to the PD-1 receptor on T-cells.
In contrast, small molecules like this compound offer a distinct intracellular mechanism. This compound binds to PD-L1 and induces its dimerization and internalization.[1] Furthermore, it has been shown to specifically inhibit the glycosylation of human PD-L1, preventing its transport from the endoplasmic reticulum to the Golgi apparatus.[2] This blockade of maturation and trafficking effectively reduces the amount of functional PD-L1 on the cell surface available to engage with PD-1.
Comparative In Vivo Efficacy
Direct preclinical comparison is constrained by the fact that this compound is specific to human PD-L1 (hPD-L1), necessitating the use of humanized mouse models for its evaluation.[2] Monoclonal antibodies developed for human use, such as pembrolizumab (B1139204) and nivolumab (B1139203), also require these specialized models. The data presented below is compiled from studies using human PD-1 and/or PD-L1 "knock-in" (KI) mice, which express the human proteins within a competent murine immune system, allowing for relevant efficacy testing.
The tables summarize tumor growth inhibition (TGI) data for the oral PD-L1 inhibitor ASC61 (a compound with a similar mechanism to this compound) and various monoclonal antibodies in the MC38 colon adenocarcinoma model implanted in humanized mice.
Table 1: In Vivo Efficacy of an Oral Small-Molecule PD-L1 Inhibitor
| Compound | Tumor Model | Mouse Model | Dose & Regimen | TGI (%) | Day of Measurement | Citation |
|---|
| ASC61 | MC38-hPD-L1 | hPD-1/hPD-L1 dKI | 100 mg/kg, BID, Oral | 63.15% | Day 16 |[1] |
Table 2: In Vivo Efficacy of PD-1/PD-L1 Monoclonal Antibodies
| Antibody | Target | Tumor Model | Mouse Model | Dose & Regimen | TGI (%) | Day of Measurement | Citation |
|---|---|---|---|---|---|---|---|
| Pembrolizumab | PD-1 | MC38-hPD-L1 | hPD-1/hPD-L1 KI | 100 µ g/animal , IP | 94.0% | Day 17 | [3] |
| Nivolumab | PD-1 | MC38-hPD-L1 | hPD-1/hPD-L1 KI | 100 µ g/animal , IP | 84.0% | Day 17 | [3] |
| Atezolizumab | PD-L1 | MC38-hPD-L1 | hPD-1/hPD-L1 KI | 1 mg/animal, IP | 58.0% | Day 17 | [3] |
| Atezolizumab | MC38-hPD-L1 | hPD-1/hPD-L1 dKI | 5 mg/kg, BIW, IP | 69.62% | Day 16 |[1] |
TGI: Tumor Growth Inhibition; dKI: double knock-in; KI: knock-in; BID: twice daily; BIW: twice weekly; IP: Intraperitoneal.
The data indicates that both small-molecule inhibitors and monoclonal antibodies can achieve significant tumor growth inhibition. In the humanized MC38 model, high doses of pembrolizumab and nivolumab led to very high TGI. The oral inhibitor ASC61 demonstrated comparable efficacy to atezolizumab administered intraperitoneally in the same model system.[1]
Experimental Protocols
The successful in vivo evaluation of these human-specific agents relies on meticulously designed and executed experiments using humanized mouse models. Below is a representative protocol.
Key Experiment: In Vivo Antitumor Efficacy in Humanized Mice
-
Animal Model: C57BL/6 mice with the murine Pd-1 and Pdl1 genes knocked out and replaced with their human counterparts (hPD-1/hPD-L1 double knock-in).[1]
-
Tumor Cell Line: MC38 murine colon adenocarcinoma cells engineered to express human PD-L1 (MC38-hPD-L1).
-
Tumor Implantation: 1 x 10⁶ MC38-hPD-L1 cells are harvested and suspended in media. The cell suspension is then subcutaneously inoculated into the flank of the humanized mice.[4]
-
Tumor Growth Monitoring: Tumors are allowed to establish. Caliper measurements are taken regularly to monitor tumor volume, typically calculated as (Length x Width²)/2.
-
Treatment Initiation: When average tumor volumes reach a predetermined size (e.g., 75-100 mm³), mice are randomized into treatment and control groups.[1]
-
Drug Administration:
-
Small Molecule (e.g., ASC61): Administered orally, twice daily (BID), at a specified dose (e.g., 100 mg/kg) for a defined period (e.g., 16 days).[1]
-
Monoclonal Antibody (e.g., Atezolizumab): Administered via intraperitoneal (IP) injection, twice weekly (BIW), at a specified dose (e.g., 5 mg/kg).[1]
-
Control Group: Receives a vehicle control following the same regimen as the experimental groups.
-
-
Endpoint Analysis: Tumor volumes and mouse body weights are measured throughout the study. The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the treatment period. Survival analysis can also be performed.
Summary and Conclusion
This guide provides a comparative overview of the small-molecule PD-L1 inhibitor this compound and anti-PD-1/PD-L1 monoclonal antibodies, highlighting key differences and similarities in their preclinical in vivo profiles.
-
Mechanism: Monoclonal antibodies act extracellularly to block the PD-1/PD-L1 interaction. This compound and similar small molecules act intracellularly, preventing PD-L1 maturation and trafficking to the cell surface, in addition to inducing its dimerization.
-
Administration: this compound offers the potential for oral administration, a significant advantage over the intravenous or intraperitoneal delivery required for mAbs.
-
Efficacy: Preclinical data in humanized mouse models demonstrates that both classes of drugs can achieve potent antitumor activity. Oral small-molecule inhibitors have shown efficacy comparable to clinically approved monoclonal antibodies in these relevant models.
The development of potent, orally bioavailable small-molecule PD-L1 inhibitors like this compound represents a significant advancement in cancer immunotherapy. Their distinct mechanism of action, ease of administration, and robust preclinical efficacy position them as a promising alternative and potential combination partner to monoclonal antibodies, warranting further investigation and clinical development.
References
Confirming On-Target Effects of BMS-1166 in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small-molecule PD-L1 inhibitor, BMS-1166, with other emerging alternatives. The on-target effects of this compound in cancer cell lines are detailed through a review of key experimental data, providing a valuable resource for researchers in immuno-oncology.
Executive Summary
This compound is a potent and specific small-molecule inhibitor of the programmed death-ligand 1 (PD-L1) interaction with its receptor, programmed cell death protein 1 (PD-1). This interaction is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. Unlike monoclonal antibodies, small-molecule inhibitors like this compound offer potential advantages, including oral bioavailability and improved tumor penetration. Experimental data confirms that this compound effectively disrupts the PD-1/PD-L1 axis through a unique multi-faceted mechanism, leading to the restoration of T-cell activity against cancer cells. This guide will compare the in vitro efficacy and mechanism of action of this compound with other small-molecule inhibitors, CA-170 and INCB086550, as well as the therapeutic antibody, atezolizumab.
Mechanism of Action: this compound's Unique Approach
This compound distinguishes itself from other PD-L1 inhibitors through its novel mechanism of action. Beyond simply blocking the PD-1/PD-L1 interaction, it induces the dimerization of PD-L1 on the cell surface.[1] Furthermore, it uniquely inhibits the glycosylation of PD-L1 and prevents its transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[2] This leads to an accumulation of under-glycosylated PD-L1 within the ER, effectively reducing its expression on the cancer cell surface and rendering the tumor more susceptible to immune attack.[2]
Figure 1. this compound inhibits PD-L1 glycosylation and trafficking, reducing its surface expression.
Comparative In Vitro Efficacy
The on-target efficacy of this compound has been quantified in various in vitro assays, allowing for a direct comparison with other inhibitors.
PD-1/PD-L1 Binding Affinity
Homogeneous Time-Resolved Fluorescence (HTRF) assays are commonly used to measure the direct binding affinity of inhibitors to the PD-1/PD-L1 complex. A lower IC50 value indicates a higher potency.
| Compound | IC50 (nM) | Reference |
| This compound | 1.4 | [2] |
| This compound | 7.7 | [1] |
| CA-170 | >5,000,000 | [1] |
| Atezolizumab (anti-PD-L1 Ab) | Not applicable (antibody) | - |
| INCB086550 | Not directly compared | - |
Note: IC50 values can vary between studies due to different experimental conditions.
T-Cell Activation Restoration
A crucial downstream effect of PD-1/PD-L1 blockade is the restoration of T-cell function. This is often measured in co-culture assays where T-cells (e.g., Jurkat cells) are co-cultured with cancer cells expressing PD-L1. The activation of T-cells can be quantified by measuring the expression of activation markers or reporter genes like NFAT-luciferase. A lower EC50 value indicates greater potency in restoring T-cell activity.
| Compound | EC50 (nM) | Reference |
| This compound | 83.4 | [1] |
| CA-170 | No activity observed | [1] |
| Nivolumab (anti-PD-1 Ab) | 1.4 | [1] |
| INCB086550 | Not directly compared | - |
These data demonstrate the potent ability of this compound to disrupt the PD-1/PD-L1 interaction and subsequently restore T-cell function, outperforming another small-molecule inhibitor, CA-170, in these assays.[1] While a direct comparison with INCB086550 is not available in the reviewed literature, the data for this compound is compelling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay quantifies the disruption of the PD-1/PD-L1 interaction by a test compound.
Figure 2. Workflow for the PD-1/PD-L1 HTRF binding assay.
Protocol:
-
Recombinant human PD-1 and PD-L1 proteins are used.
-
Test compounds are serially diluted and added to a 384-well plate.
-
PD-1 and PD-L1 proteins are added to the wells and incubated to allow for binding in the absence or presence of the inhibitor.
-
Anti-tag antibodies conjugated to a FRET donor (Europium cryptate) and acceptor (d2) are added.
-
After a second incubation, the plate is read on an HTRF-compatible reader. The ratio of fluorescence at 665 nm (acceptor) to 620 nm (donor) is calculated. A decrease in this ratio indicates inhibition of the PD-1/PD-L1 interaction.
-
IC50 values are calculated from the dose-response curves.
Western Blot for PD-L1 Glycosylation
This experiment visualizes the effect of this compound on the glycosylation status of PD-L1.
Protocol:
-
Cancer cell lines (e.g., PC9, H1975) are cultured and treated with this compound, a vehicle control (DMSO), and a positive control for glycosylation inhibition (e.g., Tunicamycin) for a specified time (e.g., 17 hours).[2]
-
Cells are lysed, and protein concentration is determined.
-
For deglycosylation control, a portion of the lysate is treated with PNGase F, an enzyme that removes N-linked glycans.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for PD-L1. An antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate. A shift in the molecular weight of the PD-L1 band indicates a change in its glycosylation status.
T-Cell Activation Co-Culture Assay
This assay measures the ability of an inhibitor to restore T-cell function in the presence of PD-L1-expressing cancer cells.
Figure 3. Workflow for the Jurkat T-cell co-culture activation assay.
Protocol:
-
PD-L1-expressing cancer cells (e.g., PC9/PD-L1) are seeded in a 96-well plate.[2]
-
The cancer cells are pre-treated with various concentrations of this compound or a control for 1 hour.[2]
-
Jurkat T-cells, engineered to express PD-1 and a luciferase reporter gene under the control of the NFAT promoter, are added to the wells.[2][3]
-
The cells are co-cultured for a specific duration (e.g., 12 hours).[2][3]
-
Cells are lysed, and a luciferase substrate is added.
-
Luminescence, which is proportional to NFAT activation and thus T-cell activation, is measured using a luminometer. An increase in luminescence in the presence of the inhibitor indicates restoration of T-cell activation.
Conclusion
The available experimental data strongly supports the on-target effects of this compound in cancer cell lines. Its unique mechanism of action, involving the inhibition of PD-L1 glycosylation and trafficking in addition to direct binding, sets it apart from other small-molecule inhibitors. The quantitative data from HTRF and T-cell activation assays demonstrate its high potency. In direct comparison, this compound shows superior in vitro activity over CA-170. This guide provides a framework for researchers to understand and further investigate the therapeutic potential of this compound and other small-molecule immune checkpoint inhibitors. Further studies directly comparing this compound with other emerging inhibitors like INCB086550 in standardized assays will be valuable for the field.
References
Safety Operating Guide
Navigating the Safe Disposal of BMS-1166: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like BMS-1166 are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established best practices for the disposal of novel small molecule inhibitors provide a clear framework for its safe management. This guide synthesizes available information on this compound's properties with general protocols for hazardous chemical waste, offering essential safety and logistical information.
Core Operational Procedures: Handling and Storage
Before disposal, the proper handling and storage of this compound are critical to maintain its integrity and ensure a safe laboratory environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[1] Procedures should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Preparation of Solutions: When preparing stock solutions, it is recommended to do so in a chemical fume hood.[1] For dissolution, sonication may be necessary.[2] To avoid repeated freeze-thaw cycles that can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]
-
Storage: Unused this compound powder should be stored at -20°C for up to three years.[3] Stock solutions in solvent should be stored at -80°C for up to one year.[3]
Quantitative Data Presentation
The following table summarizes key quantitative information for this compound, extracted from various supplier and research sources.
| Property | Value | Source(s) |
| Molecular Formula | C₃₆H₃₃ClN₂O₇ | [3][4] |
| Molecular Weight | 641.1 g/mol | [3][4] |
| IC₅₀ (PD-1/PD-L1 Interaction) | 1.4 nM | [3][5] |
| EC₅₀ (Jurkat/CHO Reporter Assay) | 276 nM | [4][6][7] |
| Solubility in DMSO | ≥ 100 mg/mL (155.97 mM) | [3] |
| Storage (Powder) | 3 years at -20°C | [3] |
| Storage (in Solvent) | 1 year at -80°C | [3] |
Step-by-Step Disposal Protocol
In the absence of a specific SDS, this compound and any materials contaminated with it should be treated as hazardous chemical waste. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.
-
Chemical Identification and Classification: Treat this compound as a hazardous chemical waste.[1]
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder and any contaminated solid materials (e.g., pipette tips, tubes, gloves) in a designated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Dispose of any unused stock or working solutions in a designated, leak-proof container for liquid hazardous waste.[1] This container must be compatible with the solvents used.
-
Sharps Waste: Any sharps contaminated with this compound should be disposed of in a puncture-resistant sharps container labeled as hazardous waste.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of all chemical constituents, including solvents.
-
Storage of Waste: Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic, until they are collected for disposal.[1]
-
Final Disposal: Follow your institution's specific procedures for requesting a chemical waste pickup.[1] The ultimate disposal should be carried out through an approved waste disposal facility.
Important Note: Never dispose of this compound down the drain or in regular trash. The first rinse of any "empty" container that held this compound must be collected and disposed of as hazardous waste.[1] After thorough rinsing, the container can be disposed of according to institutional guidelines for non-hazardous waste.[1]
Experimental Protocols: PD-1/PD-L1 Interaction Assay
This compound is a potent inhibitor of the PD-1/PD-L1 interaction. A common method to assess its activity is a co-culture reporter assay.
Objective: To determine the efficacy of this compound in blocking the PD-1/PD-L1 interaction and restoring T-cell activation.
Methodology:
-
CHO cells engineered to express PD-L1 are co-cultured with Jurkat cells that express PD-1.
-
The Jurkat cells also contain a reporter gene (e.g., luciferase) under the control of a response element that is activated upon T-cell receptor stimulation.
-
This compound is added to the co-culture at varying concentrations.
-
The level of reporter gene expression is measured to quantify the extent of T-cell activation. An increase in the reporter signal indicates that this compound has successfully inhibited the PD-1/PD-L1 interaction, thereby relieving the suppression of T-cell activation.[4][6][7]
Visualization of the PD-1/PD-L1 Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | PD-1/PD-L1 | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BMS 1166 | CAS 1818314-88-3 | Cayman Chemical | Biomol.com [biomol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
Essential Safety and Operational Guidance for Handling BMS-1166
This document provides crucial safety, handling, and disposal protocols for BMS-1166, a potent small molecule inhibitor of the PD-1/PD-L1 interaction. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the compound.
Personal Protective Equipment (PPE)
Given that this compound is a potent bioactive compound, stringent PPE is mandatory to prevent exposure via inhalation, ingestion, or skin contact. The following table outlines the required PPE for handling this compound, based on best practices for potent research compounds.[1][2][3][4]
Table 1: Recommended Personal Protective Equipment for this compound
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified). The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff.[1] | To prevent skin contact and absorption. The use of double gloves provides an additional layer of protection against potential contamination.[1] |
| Body Protection | A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | To protect the skin and personal clothing from accidental spills and aerosol exposure. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For tasks with a risk of splashing, chemical splash goggles or a full-face shield must be used.[1] | To protect the eyes from splashes and aerosols of the compound. |
| Respiratory Protection | A NIOSH-certified N95 or higher-level respirator is required when handling the powdered form of the compound outside of a certified chemical fume hood or biological safety cabinet.[1] | To prevent the inhalation of fine particles. |
Compound Properties and Storage
Proper storage is critical to maintain the stability and activity of this compound.
Table 2: Physical Properties and Storage Conditions
| Property | Value | Source |
| Molecular Weight | 641.11 g/mol | [5] |
| Appearance | Solid | [6] |
| IC₅₀ | 1.4 nM (for PD-1/PD-L1 interaction) | [5][6][7][8] |
| Storage (Powder) | -20°C for up to 3 years. | [5][9] |
| Storage (In Solvent) | -80°C for up to 1 year or more. Aliquot to avoid repeated freeze-thaw cycles. | [5][7][8] |
Table 3: Solubility Data
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (155.97 mM) | [5] Use fresh, moisture-free DMSO. Sonication may be required.[9] |
| Ethanol | 13 mg/mL | [5] |
| Water | Insoluble | [5] |
| In Vivo Formulation 1 | ≥ 2.08 mg/mL (3.24 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Prepare fresh.[7] |
| In Vivo Formulation 2 | ≥ 2.08 mg/mL (3.24 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). Prepare fresh.[7] |
| In Vivo Formulation 3 | ≥ 2.08 mg/mL (3.24 mM) | 10% DMSO, 90% Corn Oil. Prepare fresh.[7] |
Operational Plan: From Receipt to Disposal
The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | PD-1/PD-L1 | TargetMol [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
